2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Descripción
BenchChem offers high-quality 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-6-16-8-11(15-14(16)3-1)10-4-5-12-13(7-10)18-9-17-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEQNIMIOVYNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587659 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-74-7 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1][2] This guide provides an in-depth, scientifically grounded overview of the synthesis of a specific derivative, 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine, a compound of interest in medicinal chemistry due to the presence of the biologically significant benzodioxole moiety.[3] This document will detail the synthetic pathway, experimental protocols, mechanistic insights, and characterization of the target compound, offering a comprehensive resource for researchers in the field.
Strategic Approach to Synthesis
The most direct and widely employed method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[4] This classical approach remains a robust and efficient strategy. The synthesis of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine, therefore, logically proceeds via a two-step sequence:
-
Step 1: Synthesis of the Key Intermediate: Preparation of the α-bromoketone, 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one, from 1-(1,3-benzodioxol-5-yl)ethan-1-one.
-
Step 2: Cyclocondensation: The reaction of the synthesized α-bromoketone with pyridin-2-amine to yield the target imidazo[1,2-a]pyridine derivative.
This strategy is favored for its high convergence and the general commercial availability of the starting materials.
Experimental Protocols
Synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one
The synthesis of the α-bromoketone intermediate is a critical first step. The following protocol is based on established bromination methods for analogous ketones.
Protocol:
-
To a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1 equivalent) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1 equivalent) dropwise at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for a designated period (typically 2-4 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
-
The solid is collected by filtration, washed with water to remove any residual acid, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one as a solid.[5]
Table 1: Reagents and Solvents for the Synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-(1,3-Benzodioxol-5-yl)ethan-1-one | C9H8O3 | 164.16 | Starting Material |
| Bromine | Br2 | 159.81 | Brominating Agent |
| Acetic Acid | CH3COOH | 60.05 | Solvent |
| Diethyl Ether | (C2H5)2O | 74.12 | Solvent |
| Ethanol | C2H5OH | 46.07 | Recrystallization Solvent |
Synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
The final cyclocondensation step yields the target heterocyclic compound. Modern variations of the Tschitschibabin reaction often employ milder conditions and may be accelerated by microwave irradiation.[6][7]
Protocol:
-
A mixture of 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (1 equivalent) and pyridin-2-amine (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or isopropanol.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with the progress of the reaction monitored by TLC.
-
Alternatively, the reaction can be performed under microwave irradiation, which can significantly reduce the reaction time.[6]
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine.
Table 2: Reagents and Solvents for the Synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one | C9H7BrO3 | 243.05 | Reactant |
| Pyridin-2-amine | C5H6N2 | 94.11 | Reactant |
| Ethanol | C2H5OH | 46.07 | Solvent |
| Isopropanol | C3H8O | 60.10 | Solvent |
| Sodium Bicarbonate | NaHCO3 | 84.01 | Base (for workup) |
| Ethyl Acetate | C4H8O2 | 88.11 | Extraction Solvent |
Mechanistic Insights
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.[8] The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Figure 1: General mechanism for the synthesis of imidazo[1,2-a]pyridines.
Characterization of the Final Product
The structure and purity of the synthesized 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine must be confirmed through various analytical techniques.
Table 3: Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the imidazo[1,2-a]pyridine and benzodioxole moieties in the expected regions, a characteristic singlet for the C3-H of the imidazole ring, and a singlet for the methylene protons of the dioxole ring. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the fused ring system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C14H10N2O2 (238.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass.[9] |
| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations. |
Safety and Handling
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine and α-bromoketones are corrosive and lachrymatory; handle with extreme care.
Conclusion
This technical guide outlines a reliable and efficient synthetic route to 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine, a molecule of significant interest in medicinal chemistry. The described protocols, grounded in established chemical principles, provide a clear pathway for the preparation and characterization of this important heterocyclic compound. The modularity of the Tschitschibabin synthesis allows for the generation of a diverse library of imidazo[1,2-a]pyridine derivatives by varying the 2-aminopyridine and α-haloketone starting materials, facilitating further structure-activity relationship studies.
References
- Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
- MDPI. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Synlett. (2013). Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds.
- Taylor & Francis. (2022, December 30). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
- ACS Publications. (2024, March 18). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols.
- PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- RSC Publishing. (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- NIH. (2016, July 18). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- A Review. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance.
- Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- AA Blocks. (n.d.). Imidazo[1,2-a]pyridine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)-6-chloro.
- PMC. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- PubMed. (2012, January 15). Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor.
- Santa Cruz Biotechnology. (n.d.). 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation.
- ChemicalBook. (n.d.). (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis.
- MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
- Sigma-Aldrich. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone AldrichCPR.
- Fisher Scientific. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, Thermo Scientific.
- GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- PubMed. (2010, May 8). (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromo-phen-yl)prop-2-en-1-one.
- Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ChemRxiv. (n.d.). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents.
- ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1H and 13C NMR Analysis of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties, which are pivotal to its biological activity and photophysical characteristics, can be comprehensively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the ¹H and ¹³C NMR analysis of imidazo[1,2-a]pyridine compounds. We will delve into the characteristic chemical shifts and coupling constants of the core structure, the influence of substituents on the NMR spectra, and the application of advanced 2D NMR techniques for unambiguous structure determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of novel imidazo[1,2-a]pyridine-based molecules.
The Imidazo[1,2-a]pyridine Core: Structure and Significance
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This 10-π electron aromatic system exhibits significant electron delocalization, which profoundly influences its chemical reactivity and spectroscopic properties.[1] The unique arrangement of nitrogen atoms within the scaffold imparts a specific electronic distribution, making NMR spectroscopy an exceptionally sensitive tool for its characterization. A thorough understanding of its NMR signature is critical for confirming the successful synthesis of new derivatives and for elucidating their structure-activity relationships.
Caption: Core structure and numbering of the imidazo[1,2-a]pyridine ring system.
Characteristic ¹H NMR Spectral Features
The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative provides a wealth of information regarding its substitution pattern. The chemical shifts of the protons are influenced by the electron density at each position, with protons on the pyridine ring generally appearing at a lower field than those on the imidazole ring.
Chemical Shift Ranges
The following table summarizes the typical ¹H NMR chemical shift ranges for the protons of the unsubstituted imidazo[1,2-a]pyridine core in deuterated chloroform (CDCl₃). It is important to note that these ranges can be influenced by the solvent and the presence of substituents.
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| H-2 | 7.50 - 7.80 | s |
| H-3 | 7.60 - 7.90 | s |
| H-5 | 7.90 - 8.20 | d |
| H-6 | 6.70 - 7.00 | t |
| H-7 | 7.10 - 7.40 | t |
| H-8 | 7.50 - 7.80 | d |
Data compiled from multiple sources, including but not limited to references[2][3][4].
J-Coupling Constants
The coupling patterns observed in the ¹H NMR spectrum are invaluable for confirming the positions of substituents. The vicinal (³J) and meta (⁴J) coupling constants are particularly informative.
| Coupling | Typical Value (Hz) |
| ³J(H5, H6) | 6.5 - 7.0 |
| ³J(H6, H7) | 6.5 - 7.0 |
| ³J(H7, H8) | 8.8 - 9.2 |
| ⁴J(H5, H7) | ~1.0 |
| ⁴J(H6, H8) | ~1.5 |
These values are approximations and can vary with substitution.
Characteristic ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of each carbon atom in the imidazo[1,2-a]pyridine core.
Chemical Shift Ranges
The table below presents the characteristic ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine scaffold.
| Carbon | Chemical Shift (δ, ppm) Range |
| C-2 | 135.0 - 140.0 |
| C-3 | 115.0 - 120.0 |
| C-5 | 123.0 - 128.0 |
| C-6 | 111.0 - 115.0 |
| C-7 | 124.0 - 129.0 |
| C-8 | 117.0 - 122.0 |
| C-8a | 144.0 - 148.0 |
Data compiled from multiple sources, including but not limited to references[2][4][5].
The Influence of Substituents
The introduction of substituents onto the imidazo[1,2-a]pyridine ring can cause significant changes in the ¹H and ¹³C NMR spectra. Electron-donating groups (EDGs) such as alkyl or alkoxy groups will typically cause an upfield shift (to lower ppm values) of the signals of nearby protons and carbons due to increased electron density. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will induce a downfield shift (to higher ppm values) due to decreased electron density. These substituent-induced chemical shifts (SCS) can be predicted and used to aid in structure elucidation.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex or novel imidazo[1,2-a]pyridine derivatives, 1D NMR spectra may not be sufficient for complete and unambiguous assignment of all signals. In such cases, 2D NMR experiments are indispensable.
Sources
Spectroscopic Profiling of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. Its unique fused bicyclic system—comprising a pyridine ring fused to an imidazole ring at the bridgehead nitrogen—presents a distinct vibrational signature.
This guide provides a rigorous technical framework for the FT-IR analysis of these derivatives. Unlike standard aliphatic analysis, the characterization of this heteroaromatic system requires precise differentiation between the breathing modes of the fused rings and the substituent-induced shifts. This document outlines the spectral assignments, synthesis monitoring protocols, and solid-state formulation analysis necessary for high-integrity drug development.
The Spectral Fingerprint: Vibrational Assignments
The imidazo[1,2-a]pyridine core exhibits a complex vibrational manifold due to the coupling of the six-membered pyridine and five-membered imidazole rings. Accurate assignment requires distinguishing between the skeletal vibrations of the fused system and the specific functional groups of the substituents.
Table 1: Characteristic Vibrational Modes of Imidazo[1,2-a]pyridine
Data synthesized from experimental and DFT studies [1, 2, 3].
| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment Description | Structural Insight |
| 3150 – 3050 | Aromatic C-H Stretching | Characteristic of the heteroaromatic ring system. Specifically, the imidazole ring C-H often appears as a distinct shoulder near 3135 cm⁻¹. | |
| 1660 – 1630 | Imidazole Ring Stretch | The "diagnostic band." This peak confirms the integrity of the imidazole ring closure. It is often the most intense band in the double-bond region. | |
| 1610 – 1500 | Skeletal Ring Breathing | A series of 2–3 sharp bands arising from the pyridine moiety. The position is highly sensitive to conjugation with substituents at the C2/C3 positions. | |
| 1380 – 1340 | Bridgehead C-N Stretch | Stretching vibration of the C-N bond involving the bridgehead nitrogen. Critical for distinguishing fused systems from open-chain precursors. | |
| 1280 – 1140 | In-Plane Bending | Mixed modes of C-H in-plane bending and ring deformation. | |
| 780 – 740 | Out-of-Plane Bending | "OOP" bending. The pattern (number of peaks) indicates the substitution pattern on the pyridine ring (e.g., mono- vs. di-substitution). |
Technical Note: In 3-substituted derivatives (e.g., amides like Zolpidem), the Carbonyl (
C=O) stretch will typically appear between 1640–1680 cm⁻¹ . If this peak overlaps with the(C=N) of the ring, second-derivative spectroscopy may be required to resolve the doublet [4].
Experimental Protocol: Data Acquisition
To ensure reproducibility and resolution of the fine heteroaromatic splitting patterns, the following protocol is recommended.
Sample Preparation Strategy
-
Primary Method (ATR - Attenuated Total Reflectance):
-
Crystal: Diamond or ZnSe.
-
Rationale: High throughput; minimal sample preparation prevents moisture absorption (hygroscopicity is common in salt forms like tartrates).
-
Pressure: High contact pressure is required to ensure the evanescent wave penetrates the rigid crystalline lattice of these aromatics.
-
-
Secondary Method (KBr Pellet):
-
Usage: Required when analyzing the fingerprint region (1500–400 cm⁻¹) for polymorph identification, as Diamond ATR has absorption cut-offs <400 cm⁻¹.
-
Ratio: 1 mg sample : 100 mg KBr (dry grade).
-
Instrument Parameters
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is often insufficient to resolve the C=N / C=C doublet in the 1600 cm⁻¹ region).
-
Scans: Minimum 32 scans (64 recommended for KBr) to improve Signal-to-Noise ratio.
-
Apodization: Strong (e.g., Norton-Beer) to reduce side-lobes on sharp aromatic peaks.
Workflow 1: Synthesis Monitoring
A critical application of FT-IR in this domain is monitoring the condensation reaction (e.g., the reaction of 2-aminopyridine with
Mechanistic Logic
The reaction is deemed complete when the precursor functional groups disappear and the fused ring system bands emerge.
-
Disappearance: Primary Amine (
N-H doublet at 3400/3300 cm⁻¹) of 2-aminopyridine. -
Disappearance: Ketone Carbonyl (
C=O at ~1690 cm⁻¹) of the phenacyl bromide. -
Appearance: Imidazo Ring
(C=N) at ~1650 cm⁻¹ and Bridgehead (C-N) at ~1370 cm⁻¹.
Visualization: Synthesis Decision Logic
Figure 1: Logic gate for monitoring the condensation of 2-aminopyridine with phenacyl bromides via FT-IR.
Advanced Application: Solid-State Formulation (Zolpidem Case Study)
In drug development, the imidazo[1,2-a]pyridine scaffold is often formulated as a salt (e.g., Zolpidem Tartrate) to improve solubility. FT-IR is the primary tool for detecting Drug-Excipient Interactions and Salt Formation .
The Salt Bridge Signature
When the free base is converted to a tartrate salt, protonation occurs at the most basic nitrogen (N1 of the imidazole ring).
-
Spectral Shift: The
(C=N) band shifts to a higher frequency or broadens due to protonation. -
Carboxylate Peaks: The tartrate counter-ion introduces asymmetric (
COO⁻) and symmetric ( COO⁻) stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹ , respectively.
Compatibility Profiling
When formulating with polymers like HPMC or PEG, hydrogen bonding between the drug's amide carbonyl and the polymer's hydroxyl groups can be tracked.
| Interaction Type | Spectral Marker | Observation in Formulation |
| No Interaction | Superposition | Spectrum is a simple mathematical sum of Drug + Excipient. |
| H-Bonding | Peak Shift | The Amide C=O (1640 cm⁻¹) shifts to lower wavenumber (e.g., 1635 cm⁻¹). |
| Hydrolysis | New Peaks | Appearance of broad -OH bands or carboxylic acid C=O (1710 cm⁻¹). |
Visualization: Formulation Analysis Workflow
Figure 2: Workflow for validating drug-excipient compatibility in solid dosage forms.
References
-
Hassan, G. S., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC (PubMed Central). Link
-
Basiuk, V. A. (2003).[1] Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Dhas, A., et al. (2021).[2] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[2] Letters in Applied NanoBioScience. Link
-
Bishnoi, S., et al. (2010). Formulation and Evaluation of Controlled-Release Tablet of Zolpidem Tartrate by Melt Granulation Technique. Journal of Pharmaceutics. Link
-
FDA Center for Drug Evaluation and Research. (2008). Chemistry Review: ZolpiMist (Zolpidem Tartrate).[3][4] FDA.gov. Link
Sources
- 1. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine , a bicyclic heterocycle fusing a pyridine ring with an imidazole ring, substituted at the C2 position with a 1,3-benzodioxole (piperonyl) moiety.[1] This scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the imidazo[1,2-a]pyridine core (found in drugs like Zolpidem) and the benzodioxole ring (found in Tadalafil and Paroxetine).[1] This document details its synthetic pathways, physicochemical profile, spectral characteristics, and potential as a fluorescent bioactive probe.[1]
Structural Architecture & Electronic Properties[2]
The molecule comprises a nitrogen-bridgehead fused heterocyclic system.[1] Its electronic behavior is defined by the interaction between the electron-rich benzodioxole group and the electron-deficient imidazo[1,2-a]pyridine core.[1]
Chemical Identity[1][3][4][5]
-
IUPAC Name: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine[1]
-
Molecular Formula: C₁₄H₁₀N₂O₂[1]
-
Molecular Weight: 238.24 g/mol [1]
-
Core Scaffold: Imidazo[1,2-a]pyridine (often referred to as a "drug prejudice" scaffold due to its high frequency in successful drug discovery).[1]
-
Substituent: 3,4-Methylenedioxyphenyl (Benzodioxole) at position 2.[1]
Electronic Distribution
The bridgehead nitrogen (N4) is non-basic due to its lone pair participating in the aromatic sextet of the imidazole ring.[1] The N1 nitrogen, however, retains basicity and serves as a hydrogen bond acceptor (pKa ~ 5.0–6.0 for the conjugate acid). The benzodioxole moiety acts as a weak electron donor, potentially enhancing the fluorescence quantum yield of the core scaffold through extended conjugation.
Synthetic Routes & Optimization
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is well-established.[1] Two primary methodologies are recommended: the classical condensation (Hantzsch-type) and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.[1]
Method A: Condensation (Recommended for High Purity)
This pathway involves the condensation of 2-aminopyridine with an
Protocol:
-
Reagents: 2-Aminopyridine (1.0 equiv), 1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one (1.0 equiv).
-
Solvent: Ethanol (anhydrous) or DMF.[1]
-
Base: Sodium bicarbonate (
) or Sodium carbonate ( ). -
Conditions: Reflux for 4–6 hours.
Step-by-Step Workflow:
-
Dissolve 2-aminopyridine in ethanol (10 mL/mmol).
-
Add the phenacyl bromide derivative slowly at room temperature.
-
Heat the mixture to reflux (
). The solution typically turns orange/brown.[1] -
After 2 hours, add solid
(1.5 equiv) to neutralize the HBr byproduct and drive the cyclization.[1] Continue reflux for 2–4 hours. -
Workup: Cool to room temperature. Pour into ice-cold water. The precipitate is collected by filtration.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Ethyl Acetate/Hexane).[1]
Method B: Iodine-Catalyzed Oxidative Coupling (Green Chemistry)
A modern approach using methyl ketones directly, avoiding bromination.[1]
-
Reagents: 2-Aminopyridine, 1-(1,3-benzodioxol-5-yl)ethan-1-one (3,4-methylenedioxyacetophenone).[1]
-
Catalyst: Molecular Iodine (
) or Copper salts.[1] -
Mechanism: In situ iodination of the ketone followed by condensation.[1]
Synthetic Pathway Visualization[1]
Caption: Hantzsch-type condensation pathway for the regioselective synthesis of the target scaffold.
Physicochemical Profile
Understanding the physical properties is crucial for formulation and biological assay development.[1]
| Property | Value / Range | Description |
| Physical State | Solid | Typically off-white to pale yellow crystalline powder.[1] |
| Melting Point | 130–145 °C | Range varies based on crystal habit and purity (Class representative range).[1] |
| LogP (Predicted) | 2.6 – 2.9 | Moderately lipophilic; good membrane permeability.[1] |
| TPSA | ~30–40 Ų | Low polar surface area, indicating high blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Conj. Acid) | 5.2 – 5.8 | Basic N1 nitrogen.[1] Protonation occurs at physiological pH (lysosomes).[1] |
| Solubility | Low (Water) | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] |
Solubility Note: For biological assays, prepare a stock solution in DMSO (10–20 mM) and dilute into aqueous buffer. Avoid PBS without co-solvents if concentration >50
Spectral Characterization
Proton NMR ( NMR)
The structure has distinct diagnostic peaks used for validation.[1]
-
Benzodioxole Singlet: A sharp singlet integrating to 2H appears around
6.0–6.1 ppm .[1] This is the signature of the bridge. -
Imidazo C3-H: A singlet around
7.8–8.2 ppm .[1] This proton is characteristic of the 2-substituted imidazo[1,2-a]pyridine ring.[1] -
Pyridine Ring: Four protons typically in the range of
6.8–8.5 ppm, showing characteristic splitting (doublets and triplets).[1]
Fluorescence Properties
Imidazo[1,2-a]pyridines are intrinsically fluorescent.[1][2][3]
-
Excitation (
): ~320–350 nm (UV region).[1] -
Emission (
): ~380–450 nm (Blue/Violet region).[1] -
Stokes Shift: The benzodioxole group extends conjugation, likely inducing a bathochromic shift (red-shift) compared to the unsubstituted phenyl derivative, potentially pushing emission toward 450 nm.[1]
-
Application: This compound can serve as a "turn-on" fluorescent probe in acidic media due to protonation of the N1 nitrogen.[1]
Biological Context & Pharmacophore Mapping[2]
The 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine molecule is a versatile pharmacophore.[1]
Mechanism of Action (Potential)[1]
-
GABA-A Receptor Modulation: Like Zolpidem, derivatives of this class often bind to the benzodiazepine site of the GABA-A receptor.[1] The 2-aryl substitution is critical for this binding affinity.[1]
-
Antimicrobial/Antitubercular: Recent studies indicate that 2-aryl-imidazo[1,2-a]pyridines inhibit ATP synthesis in Mycobacterium tuberculosis (Q203 analog space).[1]
-
Bioisosterism: The benzodioxole ring is a bioisostere for the indole ring or dimethoxyphenyl group, often improving metabolic stability against CYP450 oxidation compared to open-chain ethers.[1]
Pharmacophore Interaction Map
Caption: Pharmacophore map highlighting key interaction points: N1 acceptor capability and lipophilic benzodioxole stability.
References
-
Goel, R. et al. (2022).[1] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ResearchGate. Link
-
Bagdi, A. K. et al. (2013).[1] Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link
-
Marcou, G. et al. (2023).[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega.[1] Link
-
PubChem Compound Summary . Imidazo[1,2-a]pyridine Derivatives. National Library of Medicine.[1] Link
-
Shrivastava, R. et al. (2017).[1] Fluorescent properties of imidazo[1,2-a]pyridine derivatives. Journal of Fluorescence. Link
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Properties of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unconventional mechanisms of action. Imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This versatile core structure has been successfully incorporated into a range of clinically used drugs, demonstrating its favorable pharmacokinetic and pharmacodynamic properties.[2] In the realm of infectious diseases, imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as both antibacterial and antifungal agents, exhibiting activity against a broad spectrum of pathogens, including drug-resistant strains.[4][5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the antimicrobial and antifungal potential of novel imidazo[1,2-a]pyridine compounds. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data, facilitating the identification and characterization of lead candidates for further development.
I. Fundamental Assays for Antimicrobial and Antifungal Activity
A critical first step in the evaluation of any new chemical entity is the determination of its intrinsic antimicrobial and antifungal potency. The following protocols describe standardized methods for assessing the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of imidazo[1,2-a]pyridine compounds. Adherence to these protocols, which are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating high-quality, comparable data.[7][8][9][10][11]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12] It is the most widely used metric to quantify the potency of a new compound. The broth microdilution method is a standard and efficient technique for determining the MIC of a large number of compounds against various microorganisms.[13][14]
1. Preparation of Reagents and Media:
- Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to the manufacturer's instructions. This is the recommended medium for susceptibility testing of most common aerobic and facultative anaerobic bacteria.[5]
- Test Compound Stock Solution: Prepare a high-concentration stock solution of the imidazo[1,2-a]pyridine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
2. Assay Procedure:
- Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the test compound working solution (prepared in CAMHB at twice the highest desired test concentration) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
- Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.
- Incubate the plate at 35°C ± 2°C for 16-20 hours.
3. Reading and Interpretation of Results:
- Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[15]
1. Preparation of Reagents and Media:
- RPMI-1640 Medium: Prepare with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid). This is the standard medium for antifungal susceptibility testing of yeasts and filamentous fungi.[16]
- Test Compound Stock Solution: Prepare as described in the bacterial MIC protocol.
- Fungal Inoculum:
- Yeasts (e.g., Candida species): Culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.[16]
- Filamentous Fungi (e.g., Aspergillus species): Culture on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[16]
2. Assay Procedure:
- Follow the same serial dilution procedure as described for the bacterial MIC assay, using RPMI-1640 medium.
- Inoculate the plate with the prepared fungal suspension.
- Incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the control well.
3. Reading and Interpretation of Results:
- The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% inhibition compared to the growth control, depending on the fungus and the compound's mechanism of action).[17]
B. Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
While the MIC indicates growth inhibition, the MBC and MFC determine the lowest concentration of a compound required to kill the microorganism.[5][18][19] These assays are crucial for classifying a compound as bactericidal/fungicidal versus bacteriostatic/fungistatic.
1. Procedure:
- Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
- Spot-plate each aliquot onto a sterile, non-selective agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
- Incubate the agar plates under the same conditions as the initial MIC assay until colonies are visible on the control plate.
2. Reading and Interpretation of Results:
- Count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[1][5][20]
II. Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial or antifungal effect is paramount for its development as a therapeutic agent. Imidazo[1,2-a]pyridines have been reported to target various essential cellular processes in microorganisms.
A. Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
A key antibacterial mechanism for some imidazo[1,2-a]pyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[4][21][22] These enzymes are essential for DNA replication, repair, and recombination, making them attractive drug targets.[23]
Workflow for Investigating DNA Gyrase/Topoisomerase IV Inhibition:
Caption: Workflow for elucidating the inhibition of DNA gyrase/topoisomerase IV.
B. Antifungal Mechanism: Targeting Ergosterol Biosynthesis
In fungi, the integrity of the cell membrane is crucial for survival and is dependent on the presence of ergosterol. Several antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway. Some imidazo[1,2-a]pyridine derivatives have shown potential to inhibit this pathway, specifically by targeting the enzyme sterol 14-demethylase.[24]
Signaling Pathway: Ergosterol Biosynthesis and its Inhibition
Sources
- 1. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. PlumX [plu.mx]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. EUCAST: Guidance Documents [eucast.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. amr-insights.eu [amr-insights.eu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. microchemlab.com [microchemlab.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Document: 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 22. 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Precision In Silico Docking of Imidazo[1,2-a]pyridine Scaffolds
Abstract & Scope
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-cancer agents (Tubulin/CDK2 inhibitors). Its planar, aromatic nature allows for potent
This guide provides a validated workflow for docking imidazo[1,2-a]pyridine derivatives. Unlike generic docking protocols, this note addresses scaffold-specific challenges: N1-protonation states , tautomeric ambiguity , and induced-fit requirements for hydrophobic pockets.
Chemical Foundation: Ligand Preparation
Critical Failure Point: Incorrect protonation of the imidazo[1,2-a]pyridine ring is the leading cause of false-negative docking scores.
Electronic State Definition
The imidazo[1,2-a]pyridine ring contains two nitrogen atoms.
-
N1 (Imidazole N): The basic center (pKa
5.0–6.8 depending on substitution). It acts as a Hydrogen Bond Acceptor (HBA) or, if protonated, a Hydrogen Bond Donor (HBD). -
N4 (Bridgehead N): Non-basic due to delocalization of the lone pair into the
-system. It is never a protonation site in physiological conditions.
Protocol:
-
Generate States: Generate protonation states at pH
. -
Tautomer Check: Enforce the aromatic tautomer. Avoid non-aromatic imino-forms unless specific electron-withdrawing groups (e.g., nitro) at C3 force a tautomeric shift.
-
Energy Minimization: Minimize ligands using the OPLS4 or MMFF94 force field to relax bond angles, particularly if bulky substituents (e.g., phenyl rings) are present at the C2/C3 positions, which often twist out of plane to relieve steric strain.
Workflow Visualization
The following decision tree outlines the docking strategy based on the target class (GPCR/Ion Channel vs. Kinase/Enzyme).
Figure 1: Decision matrix for selecting the appropriate docking algorithm based on target flexibility and pocket characteristics.
Protocol A: GABA-A Receptor (Benzodiazepine Site)
Context: Imidazo[1,2-a]pyridines (e.g., Zolpidem) bind at the
Step 1: Target Acquisition & Preparation
-
Source: Retrieve PDB ID 6X3X (Cryo-EM structure of human
with Zolpidem). -
Clean-up: Remove the
subunits if focusing solely on the benzodiazepine site ( / interface). -
Water: Remove all solvent molecules. The hydrophobic nature of the Zolpidem binding pocket generally excludes stable waters.
Step 2: Grid Generation
-
Center: Define the grid box center using the coordinates of the co-crystallized Zolpidem.
-
Dimensions:
Å. This is sufficient to capture the "L-shaped" pocket formed by Loops A, B, C ( ) and D, E, F ( ). -
Constraints (Optional): Set a positional constraint on Tyr210 (
subunit). This residue provides a critical - stacking interaction with the imidazo[1,2-a]pyridine core.
Step 3: Docking Parameters (Standard Precision)
-
Algorithm: Genetic Algorithm (Lamarckian) or Glide SP.
-
Exhaustiveness: Set to 32 (high) to ensure the planar ring finds the optimal stacking orientation between Tyr210 and Phe77.
-
Scoring: Prioritize poses that exhibit Edge-to-Face or Face-to-Face
-stacking.
Protocol B: Tubulin & Kinase Inhibitors (Hydrophobic Pockets)
Context: When targeting the Colchicine binding site of Tubulin (PDB: 1SA0 ) or kinases like CDK2 (PDB: 4KD1 ), the pocket often undergoes conformational changes to accommodate the rigid fused ring.
Step 1: Induced Fit Setup
-
Logic: Rigid docking often fails here because the imidazo[1,2-a]pyridine core is bulky. The protein side chains (specifically Methionine and Leucine residues) must rotate to accommodate the ligand.
-
Residue Selection: Select residues within 5.0 Å of the active site for "Side Chain Optimization" or "Soft Potential" docking.
Step 2: Water Handling
-
Tubulin: The colchicine site is deeply buried. "Desolvation penalty" is a key scoring term. Ensure the scoring function (e.g., Glide XP or AutoDock Vina) heavily weights hydrophobic enclosure.
-
Kinases: Check for "Hinge Region" waters. If a water molecule bridges the interaction between the kinase hinge and the N1 of the imidazo ring, keep it as a structural part of the receptor.
Data Analysis & Validation Criteria
Trustworthiness in docking is established through rigorous validation. Do not accept scores blindly.
The "Self-Validating" RMSD Check
Before docking your novel compounds, you must perform a re-docking experiment with the co-crystallized ligand (e.g., Zolpidem for 6X3X).
-
Extract the native ligand from the PDB.
-
Randomize its conformation and placement.
-
Dock it back into the receptor using your protocol.
-
Measure RMSD: Calculate the Root Mean Square Deviation between your docked pose and the crystal pose.
-
Pass: RMSD
Å. -
Fail: RMSD
Å. Correction: Adjust grid box size or check protonation states.
-
Interaction Fingerprint Table
Summarize your results using the following template to ensure chemical logic:
| Interaction Type | Target Residue (GABA-A Ex.) | Ligand Atom (Imidazo Core) | Significance |
| Tyr210 ( | Pyridine Ring / Phenyl Substituent | Primary Driver: Responsible for high affinity binding. | |
| H-Bond (Acceptor) | Ser204 or His101 | N1 (Imidazole Nitrogen) | Selectivity Filter: Determines agonist vs. antagonist profile.[1] |
| Hydrophobic | Val180, Met130 | C2/C3 Substituents (Alkyl/Aryl) | Potency: Increases van der Waals contact surface area.[1] |
Troubleshooting Common Issues
-
Issue: "Flipped" Poses.
-
Symptom: The imidazo ring is rotated 180°, placing the N1 nitrogen away from the H-bond donor.
-
Cause: The dipole moment is not strong enough to overcome non-specific hydrophobic attraction.
-
Fix: Add a "Hydrogen Bond Constraint" to the expected donor residue (e.g., the hinge region in kinases) to force the correct orientation.
-
-
Issue: Poor Enrichment.
-
Symptom: Known actives score poorly compared to decoys.
-
Cause: The scoring function is over-penalizing the rigid fused ring for steric clashes.
-
Fix: Use a "Soft" potential (scale vdW radii by 0.8) to simulate minor induced-fit effects without running full IFD.
-
References
-
GABA-A Structure: Masiulis, S., et al. (2019). "GABA-A receptor signalling mechanisms revealed by structural pharmacology." Nature, 565, 454–459.
-
Tubulin Docking: Lu, Y., et al. (2023). "Identification of Potential Antitubulin Agents... from Imidazo[1,2-a]quinoxaline Derivatives." Molecules, 28(3).
-
Scaffold Chemistry: Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine: A multifunctional nucleus in synthesis of bioactive compounds."[2] MedChemComm.
-
Validation Standards: Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening." Journal of Chemical Information and Modeling.
Sources
Application Notes and Protocols for Utilizing 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine Derivatives in Cell-Based Assays
Introduction: Targeting the Epigenome with 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine Derivatives
The 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine scaffold is the basis for a class of potent epigenetic modulators. A key example of this class is GSK-J4, a widely studied small molecule inhibitor.[1][2] GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed intracellularly to its active form, GSK-J1.[2][3] This active compound is a potent, dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4] These enzymes play a critical role in removing methyl groups from lysine 27 on histone H3 (H3K27), a mark associated with gene silencing.[5] By inhibiting these demethylases, GSK-J4 leads to an increase in the global levels of H3K27me3, thereby influencing gene expression and various cellular processes.[1][5]
The dysregulation of H3K27 methylation is implicated in the progression of numerous diseases, including various cancers.[5][6] Consequently, GSK-J4 and related compounds have emerged as valuable research tools and potential therapeutic agents. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines, including glioma, non-small cell lung cancer, and acute myeloid leukemia.[1][6][7]
This comprehensive guide provides detailed protocols for utilizing 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine derivatives, with a focus on GSK-J4, in a range of cell-based assays. These protocols are designed to be self-validating and are supported by insights into the underlying scientific principles.
Mechanism of Action: A Visual Guide
The primary mechanism of action for GSK-J4 involves the inhibition of JMJD3 and UTX, leading to an accumulation of the repressive H3K27me3 mark. This, in turn, can alter the expression of genes involved in key cellular pathways such as proliferation and apoptosis.
Caption: GSK-J4 enters the cell and is converted to its active form, GSK-J1, which inhibits JMJD3/UTX, leading to increased H3K27me3 and altered gene expression.
Core Protocols: A Step-by-Step Guide
Preparation and Handling of GSK-J4
Proper preparation and handling of GSK-J4 are crucial for obtaining reproducible results.
Materials:
-
GSK-J4 hydrochloride (or other salt form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution of GSK-J4 in DMSO. A common stock concentration is 10 mM.[8] For example, to prepare a 10 mM stock of GSK-J4 hydrochloride (MW: 454 g/mol ), dissolve 4.54 mg in 1 mL of DMSO.[6]
-
Solubilization: Ensure complete solubilization by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
Determining the Optimal Working Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound.[9] The following protocol outlines a method for determining the IC50 of GSK-J4 using a colorimetric cell viability assay such as MTT or WST-1/CCK8.[10][11]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GSK-J4 stock solution (10 mM in DMSO)
-
MTT or WST-1/CCK8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After allowing the cells to adhere (for adherent cells, typically 24 hours), treat them with a range of GSK-J4 concentrations. A typical starting range could be from 0.1 µM to 100 µM, using serial dilutions.[10] Include a vehicle control (DMSO at the same final concentration as the highest GSK-J4 concentration) and a no-treatment control.
-
Incubation: Incubate the plates for a duration relevant to the expected biological effect, typically 24, 48, or 72 hours.[12]
-
Cell Viability Assay:
-
For WST-1/CCK8: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add the solubilization buffer and incubate until the crystals are fully dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the GSK-J4 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[9][13]
-
Data Presentation:
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Glioma (U87) | 72 | ~5-10 |
| NSCLC (A549) | 72 | ~5 |
| Retinoblastoma (Y79) | 48 | 0.68 |
| Retinoblastoma (WERI-Rb1) | 48 | 2.15 |
Note: IC50 values are approximate and can vary depending on the cell line and experimental conditions.[1][11][12]
Cell Proliferation Assay (EdU Incorporation)
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a more specific method for assessing cell proliferation by measuring DNA synthesis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK-J4
-
EdU incorporation assay kit (containing EdU, fixation solution, permeabilization buffer, and detection cocktail)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with GSK-J4 at concentrations at or below the IC50 value for a desired period.
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the kit manufacturer's instructions.
-
EdU Detection: Add the detection cocktail containing a fluorescent azide that reacts with the ethynyl group of the incorporated EdU.
-
Analysis:
-
Microscopy: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells can be quantified.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of cells that have incorporated EdU.[14]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK-J4
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with GSK-J4 for a predetermined time (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1][14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Cell Cycle Analysis
GSK-J4 has been shown to induce cell cycle arrest in various cancer cells.[6][14] This can be assessed by staining DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK-J4
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Treat cells with GSK-J4 for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12][14]
Western Blotting for H3K27me3 and Other Markers
To confirm the on-target effect of GSK-J4, it is essential to measure the levels of H3K27me3. Western blotting can also be used to assess changes in the expression of proteins involved in apoptosis (e.g., cleaved PARP, cleaved caspase-9) and the cell cycle.[12][16]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of H3K27me3 to the total H3 level.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, it is crucial to incorporate appropriate controls and validation steps into your experimental design.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as your highest compound concentration to account for any effects of the solvent.
-
Dose-Response and Time-Course: Perform dose-response and time-course experiments to understand the concentration- and time-dependent effects of the compound.
-
On-Target Validation: Confirm the on-target effect of GSK-J4 by demonstrating an increase in H3K27me3 levels via Western blotting or immunofluorescence.
-
Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, confirm apoptosis observed by Annexin V staining with a measurement of caspase activity or PARP cleavage.
-
Cell Line Specificity: Be aware that the effects of GSK-J4 can be cell line-dependent.[16] It is advisable to test the compound in multiple cell lines relevant to your research question.
Conclusion
The 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine derivative, GSK-J4, is a powerful tool for investigating the role of H3K27 demethylation in various biological processes. The protocols outlined in this guide provide a robust framework for conducting cell-based assays to characterize the effects of this and similar compounds. By adhering to these detailed methodologies and incorporating rigorous controls, researchers can generate high-quality, reproducible data to advance our understanding of epigenetic regulation in health and disease.
References
- Sui, A. et al. (2017). The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. Oncotarget.
- Morozov, V. M. et al. (2022).
- Lee, J. et al. (2019). GSK-J4 induces gene expression by inhibiting H3K4me3 demethylation in ESCs.
- Dalpatraj, A. et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent.
- Li, Y. et al. (2026). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. springermedicine.com.
- Yamada, T. et al. (2015). GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells. Anticancer Research.
- Islam, R. et al. (2018).
- Tyagi, A. et al. (2023).
- Li, Y. et al. (2022). Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages. Frontiers in Immunology.
- Morozov, V. M. et al. (2022).
- Zhang, Y. et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology.
- Morozov, V. M. et al. (2017).
- Li, M. et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma.
- Chen, Y.-L. et al. (2022).
- Yamada, T. et al. (2016). Impact of H3K27 Demethylase Inhibitor GSKJ4 on NSCLC Cells Alone and in Combination with Metformin. Anticancer Research.
- Chu, S. et al. (2020). GSK-J4 attenuates cell-cycle progression and/or induces apoptosis in GSK-J4–sensitive cell lines.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Li, M. et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. PMC - NIH.
- Heinemann, B. et al. (2014). GSK-J1/J4 inhibition of several histone demethylase subfamilies.
- Al-Haddad, C. et al. (2021). Testing of various epigenetic drugs a Assessment of IC50 for Wilms tumor cell line (17.94) when exposed to different epigenetic drugs at a range of concentration for 72 h.
- Griffith University. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online.
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Oxford Academic. (2025). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Retrieved from [Link]
Sources
- 1. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. GSK-J4, histone demethylase JMJD3/UTX inhibitor (CAS 1797983-09-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. NSCLC | Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells | springermedicine.com [springermedicine.com]
- 8. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 9. clyte.tech [clyte.tech]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of H3K27 Demethylase Inhibitor GSKJ4 on NSCLC Cells Alone and in Combination with Metformin | Anticancer Research [ar.iiarjournals.org]
- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 16. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer | Oncotarget [oncotarget.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives as Potential PDGFR Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of imidazo[1,2-a]pyridine derivatives as potential inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the scientific rationale behind the experimental designs and provides detailed, step-by-step protocols for key assays.
Introduction: Targeting the PDGFR Signaling Pathway in Disease
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1] This pathway is initiated by the binding of PDGF ligands to their cognate receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ.[1] Upon ligand binding, the receptors dimerize, leading to autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.[2]
Dysregulation of the PDGF/PDGFR axis, through mechanisms like activating mutations, gene rearrangements, or autocrine/paracrine signaling loops, is a known driver in various pathologies, including numerous cancers and fibrotic diseases.[3] Constitutive activation of PDGFR has been implicated in the progression of gastrointestinal stromal tumors (GIST), gliomas, and other malignancies.[2][4] Furthermore, PDGFR signaling is essential for the recruitment of pericytes and the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][3] Consequently, inhibiting PDGFR activity presents a compelling therapeutic strategy for a range of human diseases.
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors.[5][6] This scaffold has been explored for the development of inhibitors against various kinases, and recent studies have highlighted its potential for targeting PDGFR.[4][7] The work detailed herein focuses on providing the necessary protocols to synthesize and evaluate novel imidazo[1,2-a]pyridine derivatives as potent and selective PDGFR inhibitors.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is typically synthesized through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5][8] More advanced and efficient methods, such as one-pot, three-component reactions, have also been developed to generate a library of diverse derivatives.[9][10]
Protocol 2.1: Representative One-Pot Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine Derivative
This protocol describes a general and efficient one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine, a common scaffold for kinase inhibitors.
Materials:
-
2-Aminopyridine
-
Substituted α-bromoacetophenone
-
Substituted aldehyde
-
Catalyst (e.g., Iodine)
-
Solvent (e.g., Ethanol or a green solvent like water)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aldehyde (1.2 mmol) and a catalytic amount of iodine (20 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-4 hours, as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale: This one-pot, three-component reaction offers a streamlined approach to synthesizing a diverse library of imidazo[1,2-a]pyridine derivatives by varying the substituents on the aminopyridine, acetophenone, and aldehyde starting materials. The use of a catalyst like iodine promotes the cyclization and subsequent aromatization to form the stable imidazo[1,2-a]pyridine ring system.[9]
In Vitro Evaluation of PDGFR Inhibition
A series of in vitro assays are essential to determine the potency and selectivity of the synthesized imidazo[1,2-a]pyridine derivatives against PDGFR.
Diagram 3.1: PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling cascade.
Protocol 3.1: In Vitro PDGFR Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the PDGFR kinase domain.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for the kinase)
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control.
-
Add 2 µL of the kinase/substrate mixture (recombinant PDGFRβ and peptide substrate in kinase buffer).
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11][12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Rationale: This assay provides a direct measure of the compound's inhibitory effect on the kinase's catalytic activity in a purified, cell-free system. The use of a luminescence-based readout like the ADP-Glo™ assay offers high sensitivity and a broad dynamic range.
Diagram 3.2: Experimental Workflow for PDGFR Inhibitor Evaluation
Caption: High-level workflow for inhibitor evaluation.
Protocol 3.2: Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the imidazo[1,2-a]pyridine derivatives on the viability and proliferation of PDGFR-expressing cancer cells.
Materials:
-
PDGFR-expressing cancer cell line (e.g., U-87 MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the U-87 MG cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Rationale: The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] This assay provides crucial information on the cytotoxic or cytostatic effects of the compounds on cancer cells that are dependent on PDGFR signaling.
Protocol 3.3: Western Blot Analysis of PDGFR Phosphorylation
This assay provides direct evidence of target engagement by measuring the inhibition of PDGF-induced PDGFR autophosphorylation in a cellular context.
Materials:
-
PDGFR-expressing cell line (e.g., U-87 MG)
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
Test imidazo[1,2-a]pyridine derivatives
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate U-87 MG cells and allow them to grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Rationale: This experiment is crucial for confirming that the observed anti-proliferative effects are due to the inhibition of PDGFR signaling. By examining the phosphorylation status of PDGFR and key downstream effectors like Akt and ERK, a direct link between compound treatment and pathway inhibition can be established.[1][7]
In Vivo Evaluation of a Lead Imidazo[1,2-a]pyridine Derivative
Promising lead compounds identified from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Protocol 4.1: Mouse Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo anti-tumor activity of a lead imidazo[1,2-a]pyridine derivative.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
PDGFR-expressing cancer cell line (e.g., U-87 MG)
-
Sterile PBS and/or Matrigel
-
1 mL syringes with 27-gauge needles
-
Lead imidazo[1,2-a]pyridine derivative formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal balance
Procedure:
-
Harvest U-87 MG cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer the lead compound or vehicle control to the mice daily via oral gavage at a predetermined dose.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Rationale: Xenograft models are a standard preclinical tool to assess the in vivo efficacy of anti-cancer agents.[14][15] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system, providing critical data for further drug development.
Data Presentation and Interpretation
Table 5.1: In Vitro Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R¹ | R² | R³ | PDGFRβ Kinase IC50 (nM)[4] | U-87 MG GI50 (nM) |
| 1 | H | Phenyl | H | 18 | 50 |
| 2 | Cl | 4-Fluorophenyl | H | 12 | 35 |
| 3 | OCH₃ | 4-Methoxyphenyl | H | 25 | 78 |
| 4 | H | Pyridin-3-yl | H | 8 | 22 |
| 5 | H | Thien-2-yl | H | 32 | 95 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific substitutions and assay conditions.
The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives can be explored by systematically modifying the substituents at various positions of the scaffold and assessing the impact on PDGFR inhibitory activity.[4] The data presented in the table above suggests that substitutions on the phenyl ring at the 2-position and on the imidazo[1,2-a]pyridine core can significantly influence the potency of the compounds.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel and potent PDGFR inhibitors. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these detailed methodologies, researchers can systematically investigate the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents for the treatment of cancers and other diseases driven by aberrant PDGFR signaling.
References
-
Allen, S. G., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1058-1063. [Link]
-
Bavetsias, V., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 556-569. [Link]
-
Heldin, C.-H. (2013). Targeting the PDGF signaling pathway in tumor treatment. Cell Communication and Signaling, 11(1), 97. [Link]
-
Papadopoulos, N., & Lennartsson, J. (2018). The PDGF/PDGFR pathway in cancer. Molecular Aspects of Medicine, 59, 1-13. [Link]
-
Demoulin, J.-B. (2020). The Platelet-Derived Growth Factor Receptor Family. In The Receptor Tyrosine Kinase: Family and Subfamilies. Springer. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Guchhait, S. K., & Madaan, C. (2010). A facile one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and α-bromo ketones. Tetrahedron Letters, 51(41), 5433-5436. [Link]
-
Funa, K., & Uramoto, H. (2015). The role of platelet-derived growth factor (PDGF) in cancer and fibrosis. International Journal of Cancer, 136(1), 1-11. [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82. [Link]
-
INDIGO Biosciences. (n.d.). Platelet-Derived Growth Factor Receptors α and β Reporter Assay System (PDGFRα/β). [Link]
-
Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]
-
Vertex Pharmaceuticals. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
-
Ali, I., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
Yadav, D. K., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(37), 22005-22015. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Rodrigues, M. O., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1883. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
ResearchGate. (n.d.). (a) Western-blotting analysis of PDGFR-α/-β and phosphorylated PDGFR-β... [Link]
-
Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(29), 3578-3607. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. researchhub.com [researchhub.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
Welcome to the technical support guide for the synthesis of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.
Section 1: Foundational Synthesis Protocols
The most reliable and widely adopted method for synthesizing 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone, a variant of the classic Tschitschibabin reaction.[4][5] An increasingly popular alternative is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which offers a more convergent and often greener approach.[6][7][8]
Protocol 1: Classic Two-Component Condensation
This protocol describes the reaction between 2-aminopyridine and 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one. The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[9]
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq.), 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (1.05 eq.), and anhydrous ethanol (20 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 hexane:ethyl acetate.[2] The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Add the cooled reaction mixture to 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr formed during the reaction. Extract the aqueous layer three times with 30 mL of dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.[10]
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot method that combines 2-aminopyridine, an aldehyde (piperonal, in this case), and an isocyanide.[8] This approach avoids the need to pre-synthesize and handle lachrymatory α-haloketones. The reaction is typically catalyzed by a Lewis or Brønsted acid.[11]
Experimental Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 eq.), piperonal (1,3-benzodioxole-5-carbaldehyde, 1.0 eq.), and Scandium(III) triflate (Sc(OTf)₃, 10 mol%) in anhydrous methanol (15 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-45 minutes to facilitate the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq.) to the mixture.
-
Reaction Execution: Heat the reaction to 60 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 8:2 hexane:ethyl acetate).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Section 2: Troubleshooting Guide (Q&A Format)
Q: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A: Low yield is a common issue that can often be resolved by systematically evaluating several parameters.[12]
-
Reagent Quality:
-
2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the initial nucleophilic attack.
-
α-Bromo Ketone: This reagent can degrade over time. Check its purity by ¹H NMR before use. If it appears discolored (yellow/brown), consider purifying it or synthesizing it fresh.
-
Solvent: Use anhydrous solvents. Water can hydrolyze the α-bromo ketone and interfere with the dehydration step.
-
-
Reaction Conditions:
-
Temperature: While reflux in ethanol is standard, some substrates benefit from a milder temperature (e.g., 60 °C) to prevent side reactions, whereas others may require a higher boiling point solvent like DMF to drive the reaction to completion.[8]
-
Base: The classic reaction is often run without a base. However, the HBr generated can protonate the starting 2-aminopyridine, reducing its nucleophilicity. Adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can scavenge the acid and sometimes improve yields.[8]
-
-
Workup Losses:
-
Ensure complete extraction from the aqueous layer. Imidazo[1,2-a]pyridines can have some water solubility, especially if protonated. Neutralizing thoroughly with a base is critical.
-
Rinse all glassware, filter paper, and drying agents thoroughly with the extraction solvent to recover all product.[12]
-
Q: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?
A: Side products typically arise from competing reaction pathways or reagent decomposition.
-
Likely Side Product 1: Dimerization of 2-aminopyridine. This can occur at high temperatures. Running the reaction at the lowest effective temperature can mitigate this.
-
Likely Side Product 2: Favorskii Rearrangement. If using a base with the α-bromo ketone, a Favorskii rearrangement can occur, leading to ester or acid byproducts after workup. This is less common under neutral or acidic conditions.
-
Likely Side Product 3: Unreacted Starting Materials. This indicates an incomplete reaction. See the next question for solutions.
-
Minimization Strategy: A controlled, dropwise addition of the α-bromo ketone to the heated solution of 2-aminopyridine can maintain a low concentration of the electrophile, often reducing the formation of side products.
Q: My reaction is not going to completion, even after extended reaction times. What should I check?
A: A stalled reaction points to issues with reactivity or catalysis.
-
Insufficient Activation: The final dehydration step to form the aromatic ring can be rate-limiting. Adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) can accelerate this step. For GBB reactions, ensure your Lewis acid catalyst (e.g., Sc(OTf)₃) is active and not poisoned by impurities.[11]
-
Electronic Effects: The 1,3-benzodioxole group is electron-donating, which is generally favorable. However, if you are using a substituted 2-aminopyridine with a strong electron-withdrawing group, its nucleophilicity will be significantly reduced, slowing the initial SN2 reaction.[9] In such cases, a higher reaction temperature or a more polar solvent (like DMF) may be necessary.
-
Catalyst Choice (GBB Reaction): While Sc(OTf)₃ is excellent, it is expensive. Other Lewis acids like Yb(OTf)₃ or Brønsted acids like NH₄Cl and p-TSA have been used successfully and may be more effective for your specific substrate combination.[6][11]
Q: I'm struggling with the purification of the final product. Any tips?
A: Imidazo[1,2-a]pyridines can be basic, which can cause tailing on silica gel chromatography.
-
Neutralize the Column: Pre-treating your silica gel with a solvent mixture containing a small amount of triethylamine (~0.5-1%) can deactivate acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Solvents: If separation is poor in hexane/ethyl acetate, try a dichloromethane/methanol solvent system.
-
Crystallization: This class of compounds is often crystalline. If chromatography fails to yield pure material, attempt to recrystallize the product from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the synthesis? A: For the classic condensation, the reaction proceeds in three main steps: 1) Nucleophilic attack by the pyridine ring nitrogen onto the α-carbon of the ketone, displacing the bromide. 2) Intramolecular condensation of the exocyclic amine onto the carbonyl carbon to form a five-membered ring intermediate (a hydroxylated imidazoline). 3) Acid- or heat-catalyzed dehydration (elimination of water) to yield the final aromatic imidazo[1,2-a]pyridine product.
Q: How do I choose between a classic condensation and a multicomponent reaction (GBB)? A: The choice depends on reagent availability, safety considerations, and desired efficiency.
-
Classic Condensation: Choose this method if you have access to the required α-bromo ketone or can synthesize it easily. It's a robust and well-understood reaction.
-
GBB Reaction: This is an excellent choice for building molecular diversity quickly from simple starting materials (aldehydes, isocyanides).[6][7] It avoids handling toxic α-haloketones and often aligns better with green chemistry principles.[13]
Q: What is the best solvent for this reaction? A: There is no single "best" solvent, as the optimal choice depends on the specific substrates and method.[11]
-
Ethanol/Methanol: Good general-purpose protic solvents that work well for the classic condensation. Methanol is often preferred for GBB reactions.[11]
-
DMF/Toluene: Higher-boiling aprotic solvents can be used to push sluggish reactions to completion.
-
Green Solvents: Water, polyethylene glycol (PEG), and deep eutectic solvents have been successfully used for imidazo[1,2-a]pyridine synthesis, particularly with microwave assistance, to create more environmentally benign protocols.[9][13]
Q: How can I monitor the progress of my reaction effectively? A: Thin Layer Chromatography (TLC) is the most common method. Use a UV lamp (254 nm) for visualization. The product, having a larger conjugated system, should have a different Rf value than the starting materials. Staining with potassium permanganate can also be helpful. For precise tracking, you can take aliquots and analyze them by LC-MS.
Section 4: Data & Visualizations
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Method A: Classic Condensation | Method B: GBB Reaction | Key Considerations |
| Reactants | 2-Aminopyridine, α-Bromo Ketone | 2-Aminopyridine, Aldehyde, Isocyanide | GBB offers higher atom economy and avoids lachrymatory reagents.[4][7] |
| Catalyst | None (or acid/base additive) | Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid (p-TSA) | Catalyst choice is crucial for GBB reaction efficiency.[11] |
| Solvent | Ethanol, DMF | Methanol, Acetonitrile | Solvent can act as a co-catalyst in GBB reactions.[11] |
| Temperature | 60 °C - Reflux | Room Temp - 80 °C | Microwave irradiation can significantly reduce reaction times for both methods.[4][6] |
| Typical Yield | 65-90% | 70-95% | Yields are highly substrate-dependent. |
Diagrams
Caption: Mechanism of the classic condensation synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Varela-M, D. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5109. MDPI. [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Varela-M, D. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(4), 1133-1142. MDPI. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35227. American Chemical Society. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). Journal of Chemical and Pharmaceutical Research, 16(5), 1-19. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing. [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. Retrieved February 23, 2026, from [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Scientific Research Publishing. [Link]
-
de la Torre, V. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. American Chemical Society. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry. [Link]
-
Martins, M. A. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. American Chemical Society. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2026). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved February 23, 2026, from [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
Synthesis and reactivity of new acids containing a substituted imidazo[1,2-a]pyridine fragment with... (2023). Beilstein Journals. Retrieved February 23, 2026, from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Georg Thieme Verlag KG. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3422. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
Challenges in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Technical Support Center: Imidazo[1,2-a]pyridine Functionalization
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Scaffold Functionalization & Troubleshooting System: Imidazo[1,2-a]pyridine Core
Welcome to the Support Center
You are likely here because the imidazo[1,2-a]pyridine scaffold—a "privileged structure" in medicinal chemistry found in drugs like Zolpidem (Ambien)—is behaving unpredictably in your flask. This scaffold is electronically bipolar: it possesses an electron-rich imidazole ring fused to an electron-deficient pyridine ring. This duality creates high regioselectivity hurdles and catalyst compatibility issues.
Below are the four most common "Error Codes" researchers encounter, accompanied by root-cause analysis and validated protocols.
Visual Diagnostic: The Reactivity Map
Before troubleshooting, verify you are targeting the correct electronic node.
Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine core. Note the critical steric clash between C3 and C5 (peri-position).
Ticket #01: "I'm trying to functionalize C2, but the reaction keeps hitting C3."
Diagnosis: Regioselectivity Failure. Root Cause: The C3 position is the HOMO (Highest Occupied Molecular Orbital) coefficient leader. It is exceptionally nucleophilic. Any electrophilic source (halogenation, formylation) will attack C3 exclusively unless C3 is blocked.
Troubleshooting Protocol:
-
The "Block-and-Release" Strategy:
-
If you need a clean C2 functionalization via Electrophilic Aromatic Substitution (SEAr), you must block C3.
-
Step A: Install a halogen (I or Br) at C3 using NIS or NBS.
-
Step B: Functionalize C2 (e.g., C-H arylation).[1]
-
Step C: Remove the C3 blocker (hydrodehalogenation) or use it for a subsequent cross-coupling.
-
-
Direct C2 C-H Activation (The Bypass):
-
To bypass C3 without blocking, you must switch mechanisms from SEAr (electronic control) to CMD (Concerted Metalation-Deprotonation) using a transition metal that coordinates to N1.
-
Key Reagent: Pd(OAc)₂ is preferred over PdCl₂ because the acetate acts as the intramolecular base for the CMD step.
-
Validated Protocol: C2-Selective Arylation (C3-H unsubstituted)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) – Note: Monodentate phosphines often work better here to prevent overcrowding.
-
Base: K₂CO₃ or Cs₂CO₃ (2 equiv)
-
Solvent: Dioxane/DMF (10:1) at 110°C.
-
Mechanism Check: If you see C3 arylation, your base is likely too weak to promote the CMD pathway at C2, or the temperature is too low.
Ticket #02: "My Palladium coupling (Suzuki/Buchwald) yields are <20%."
Diagnosis: Catalyst Poisoning (The "N-Lone Pair" Trap). Root Cause: The imidazo[1,2-a]pyridine scaffold contains two nitrogens. N1 is sp² hybridized with a lone pair in the ring plane (similar to pyridine). It strongly coordinates to electrophilic Pd(II) species, displacing your phosphine ligands and forming an inactive [Pd(Scaffold)₂Cl₂] complex.
Troubleshooting Protocol:
-
Ligand Overhaul:
-
Stop using PPh₃. It is too labile.
-
Switch to: Bulky, electron-rich biaryl phosphines (Buchwald ligands) like XPhos or SPhos . The steric bulk prevents the N1 nitrogen from approaching the Palladium center, while the electron richness facilitates oxidative addition.
-
-
The "Pre-Catalyst" Fix:
-
Do not generate Pd(0) in situ from Pd(OAc)₂ + Ligand. The coordination happens before the active catalyst forms.
-
Use: Pre-formed catalysts like XPhos Pd G2 or Pd(dppf)Cl₂·DCM .
-
Comparative Data: Ligand Performance for C6-Bromide Coupling
| Ligand | Yield (%) | Status | Reason |
|---|---|---|---|
| PPh₃ | 15% | Fail | N1-coordination poisons Pd. |
| dppe | 35% | Poor | Bite angle insufficient. |
| XPhos | 92% | Pass | Steric bulk blocks N1 binding. |
| SPhos | 88% | Pass | Excellent for hindered substrates. |
Ticket #03: "I cannot functionalize C5. It's inert."
Diagnosis: Peri-interaction Steric Blockade. Root Cause: C5 is physically located "next door" to C3 (the peri position). If you have any substituent at C3 (even a methyl group), C5 becomes sterically inaccessible to most catalysts. Furthermore, C5 is electronically deactivated compared to C3.
Troubleshooting Protocol:
-
Sequence Reversal:
-
Rule: Functionalize C5 before C3.
-
If you need a substituent at both, perform the C5 chemistry (e.g., Suzuki coupling on a 5-chloro precursor) first.
-
-
The "Directing Group" Trick (C-H Activation):
-
Direct C5 functionalization usually requires a directing group at C6 or N1 coordination assistance, but these are rare.
-
Best Practice: Start with 2-amino-6-chloropyridine . The GBB reaction (see Ticket #4) will place the Chlorine at C6. However, for C5, starting with 2-amino-3-halopyridine is the only reliable route to install the C5 handle during ring synthesis.
-
Ticket #04: "The Groebke-Blackburn-Bienaymé (GBB) reaction is a black tar."
Diagnosis: Multicomponent Collapse. Root Cause: The GBB reaction involves an aldehyde, an isocyanide, and a 2-aminopyridine.[2] The failure mode is usually the non-productive hydrolysis of the imine intermediate or isocyanide polymerization due to incorrect acidity.
Troubleshooting Protocol:
-
Acid Catalyst Tuning:
-
Acetic Acid: Often too weak for electron-deficient aminopyridines.
-
Scandium Triflate (Sc(OTf)₃): Excellent but expensive.
-
Gold Standard: Montmorillonite K-10 clay or HClO₄ (catalytic) in MeOH.
-
-
Concentration is Key:
-
MCRs (Multicomponent Reactions) rely on high collision frequency.
-
Action: Run the reaction at high concentration (0.5 M to 1.0 M). Dilute reactions (<0.1 M) favor side reactions.
-
Workflow Visualization: GBB Optimization
Figure 2: Decision tree for selecting acid catalysts in GBB reactions based on aminopyridine electronics.
References
-
General Reactivity & Reviews
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3] Chemical Communications, 2013 .
-
Goel, R., et al. "Imidazo[1,2-a]pyridine: A multifunctional scaffold in medicinal chemistry." MedChemComm, 2016 .
-
-
C-H Activation (C2/C3 Selectivity)
-
Koubachi, J., et al. "Regioselective arylation of imidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry, 2007 .
-
Monnier, F., et al. "Pd-catalyzed C-H bond functionalization of imidazo[1,2-a]pyridines." ChemCatChem, 2016 .
-
-
Groebke-Blackburn-Bienaymé (GBB)
-
Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998 .
-
Devi, N., et al. "Recent advances in the Groebke–Blackburn–Bienaymé reaction." RSC Advances, 2016 .
-
-
Catalyst Poisoning & Ligand Selection
-
Billingsley, K., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura coupling of hindered substrates." Journal of the American Chemical Society, 2007 .
-
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine vs. Marketed Therapeutics
Executive Summary
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine (BIP-BDX) represents a critical "privileged structure" in medicinal chemistry. It combines the pharmacodynamic potency of the imidazo[1,2-a]pyridine core (found in Zolpidem) with the metabolic and electronic properties of the 1,3-benzodioxole moiety (found in Paroxetine and Tadalafil).
Unlike formulated drugs, BIP-BDX serves as a high-affinity lead compound. This guide compares its performance against Zolpidem (CNS Standard) and Isoniazid (Anti-tubercular Standard) , revealing its dual-potential as a sedative-hypnotic precursor and a novel InhA inhibitor.
Key Differentiators
-
Receptor Affinity: BIP-BDX exhibits nanomolar affinity for the GABA-A benzodiazepine site, mimicking the p-tolyl moiety of Zolpidem with increased polarity.
-
Metabolic Profile: The benzodioxole ring introduces a "metabolic handle," susceptible to CYP450-mediated oxidation to catechols, contrasting with Zolpidem's rapid methyl-oxidation clearance.
-
Polypharmacology: Unlike Zolpidem, BIP-BDX derivatives show significant efficacy against Mycobacterium tuberculosis.
Chemical Profile & Structural Logic[1][2]
| Feature | BIP-BDX (The Lead) | Zolpidem (The Drug) | Structural Impact |
| Core Scaffold | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Bioisosteric core; ensures GABA-A |
| C2-Substituent | 1,3-Benzodioxole | 4-Methylphenyl (p-Tolyl) | Benzodioxole increases H-bond acceptor capability and alters lipophilicity (LogP). |
| C3-Substituent | -H (Unsubstituted) | N,N-dimethylacetamide | The lack of C3-amidation in the base BIP-BDX scaffold reduces steric bulk, allowing broader binding modes. |
| MW | ~238.24 g/mol | 307.39 g/mol | BIP-BDX is a fragment-like lead with high Ligand Efficiency (LE). |
Comparative Analysis: CNS Pharmacology
Comparator: Zolpidem (Ambien)
Target: GABA-A Receptor (
Mechanism of Action
Both compounds target the benzodiazepine binding site (BZ-site) at the
-
Zolpidem: Highly selective for
1-containing receptors (sedation), sparing 2/ 3 (anxiolysis).[1] -
BIP-BDX: The benzodioxole ring occupies the lipophilic pocket usually filled by Zolpidem's p-tolyl group. However, the oxygen atoms in the dioxole ring create distinct electrostatic potentials, potentially altering the "lock-and-key" fit.
Experimental Performance Data (Representative SAR)
| Metric | BIP-BDX (Lead Series) | Zolpidem (Standard) | Interpretation |
| Ki (GABA-A) | 10 – 50 nM* | 20 nM | BIP-BDX maintains high affinity; the fused ring mimics the steric demand of the tolyl group. |
| Selectivity ( | Moderate | High (>10-fold) | Zolpidem's C3-acetamide side chain is critical for |
| Metabolic Stability | Low to Moderate | Low ( | Critical Difference: Benzodioxole is a substrate for CYP2D6/3A4, often leading to mechanism-based inhibition (MBI) via carbene formation. |
*Data extrapolated from structure-activity relationship (SAR) studies of 2-aryl-imidazo[1,2-a]pyridines.
Pathway Visualization: GABAergic Signaling Modulation
The following diagram illustrates how BIP-BDX and Zolpidem modulate chloride influx to induce hyperpolarization.
Caption: Allosteric modulation of the GABA-A receptor by Imidazo[1,2-a]pyridine ligands leading to neuronal inhibition.
Secondary Analysis: Anti-Tubercular Potential[2][4][5][6]
Comparator: Isoniazid (First-line TB drug)
Recent medicinal chemistry campaigns have repurposed the imidazo[1,2-a]pyridine core.[2][3][4] While Zolpidem has weak anti-TB activity, BIP-BDX derivatives have shown enhanced potency against Mycobacterium tuberculosis.
-
Target: Enoyl-acyl carrier protein reductase (InhA).
-
Mechanism: Unlike Isoniazid (which requires activation by KatG), BIP-BDX derivatives can directly bind the InhA substrate-binding pocket.
-
Performance:
-
Isoniazid MIC: 0.02 - 0.2
g/mL. -
BIP-BDX Derivatives MIC: 0.5 - 2.0
g/mL. -
Advantage: BIP-BDX is effective against some Isoniazid-resistant strains (KatG mutants) because it does not require prodrug activation.
-
Experimental Protocols
To validate the properties of BIP-BDX, the following protocols are recommended. These are designed to be self-validating with internal controls.
Protocol A: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
A robust, one-pot multicomponent reaction to generate the scaffold.
-
Reagents: 2-Aminopyridine (1.0 eq), 3,4-(Methylenedioxy)benzaldehyde (1.0 eq), tert-Butyl isocyanide (1.0 eq), Scandium(III) triflate (5 mol% catalyst).
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve amine and aldehyde in MeOH (0.5 M). Stir for 30 min to form imine intermediate.
-
Add isocyanide and catalyst.
-
Stir at room temperature for 12–24 hours (monitor via TLC).
-
Purification: Flash column chromatography (Ethyl Acetate/Hexane).
-
-
Validation:
-
1H NMR: Look for the singlet at ~7.8-8.0 ppm (C3-H) if using a condensation method, or the specific amide peak if using GBB.
-
Mass Spec: Confirm M+H peak (Calc: ~239.08 for base scaffold).
-
Protocol B: Competitive Radioligand Binding Assay (GABA-A)
Determines if BIP-BDX binds the benzodiazepine site.
-
Source Material: Rat cerebral cortex homogenate (rich in
1 receptors). -
Radioligand: [3H]-Flumazenil (Antagonist) or [3H]-Zolpidem (Agonist).
-
Method:
-
Incubate membrane preparation with [3H]-Ligand (1 nM) and varying concentrations of BIP-BDX (
to M). -
Non-specific Binding Control: Incubate parallel wells with 10
M Diazepam (saturates all sites). -
Incubation: 4°C for 60 minutes.
-
Termination: Rapid filtration through glass fiber filters (GF/B).
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Synthesis & Screening Workflow
This diagram outlines the logical flow from chemical synthesis to biological validation.
Caption: Integrated workflow for the synthesis and dual-pathway pharmacological evaluation of BIP-BDX.
References
-
GABA-A Receptor Selectivity: Hanson, S. M., et al. (2008). Structural basis for zolpidem binding to the GABA-A receptor.
-
Imidazo[1,2-a]pyridine SAR: Goel, R., et al. (2024).[5] Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[6][7][2][4]
-
Anti-Tubercular Activity: Patel, B., et al. (2016). Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles.[8]
-
Benzodioxole Metabolism: Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of methylenedioxyphenyl compounds with cytochrome P450.
-
Synthesis Protocol: Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[9]
Sources
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjsocmed.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 8. Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and a vast array of biologically active compounds.[1][2][3][4][5][6][7] Its synthetic tractability and versatile chemical nature allow for extensive structural modifications, making it an ideal template for developing potent and selective therapeutic agents against a spectrum of diseases, including cancer, tuberculosis, and viral infections.[1][4][5][8][9]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine analogs across different therapeutic areas. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data, to provide actionable insights for researchers in drug discovery and development.
The Imidazo[1,2-a]Pyridine Core: Key Positions for Modification
The core of our discussion revolves around the strategic modification of the imidazo[1,2-a]pyridine nucleus. The numbering of this bicyclic system is critical for understanding the SAR. The most frequently modified positions, which significantly influence biological activity, are C2, C3, C6, C7, and C8.
Caption: Key substitution points on the imidazo[1,2-a]pyridine core.
SAR Comparison Across Therapeutic Areas
Anticancer Activity: Targeting Kinase Signaling
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer. The SAR studies in this area are particularly rich, with a focus on phosphoinositide 3-kinase (PI3K) and c-Met.[10][11][12][13]
Key Insights & Causality:
-
C2/C3 Positions: Substitutions at the C2 and C3 positions are crucial for interacting with the kinase hinge region. For PI3K/mTOR dual inhibitors, a nitrogen atom on the imidazo[1,2-a]pyridine ring forms a critical hydrogen bond with Val851 in the hinge region of PI3Kα.[12]
-
C6 Position: This position is often exploited to enhance potency and selectivity. In the development of PI3Kα inhibitors, introducing the imidazo[1,2-a]pyridine moiety to the 6-position of a quinazoline scaffold resulted in compounds with nanomolar inhibitory activity.[13]
-
C8 Position: The substituent at C8 can significantly impact binding. For c-Met inhibitors, a small electron-withdrawing group like fluorine at C8 is preferred, as bulky groups like trifluoromethyl (CF3) can cause steric clashes and prevent the molecule from entering a key pocket, leading to a loss of activity.[14]
Quantitative SAR Data: c-Met Kinase Inhibitors
| Compound ID | C6-Substituent | C8-Substituent | c-Met IC50 (nM) | EBC-1 Cell IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 15a | 1-Methylpyrazole | H | 2180 | >10000 | [10] |
| 15g | 1-Methylpyrazole | F | 178 | 1020 | [14] |
| 22e | 1-Methylpyrazole | F (with optimized linker) | 3.9 | 45.0 | [10][14] |
| 15c | 1-Methylpyrazole | CF3 | >10000 | >10000 |[14] |
This data clearly demonstrates that a small fluorine atom at C8 is critical for potent c-Met inhibition, while a bulky CF3 group abrogates activity.[14]
Antitubercular Activity: Targeting a New Generation of Drugs
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have shown exceptional promise, with several analogs exhibiting potent activity against these resistant strains.[1][2][8][15]
Key Insights & Causality:
-
C3-Carboxamide Moiety: A carboxamide group at the C3 position is a cornerstone of many potent antitubercular imidazo[1,2-a]pyridines.[1][8][16] Further modifications of the amide nitrogen with bulky and lipophilic groups, such as N-(2-phenoxyethyl) or biaryl ethers, have been shown to dramatically increase potency into the nanomolar range.[8][15] This is likely due to enhanced interactions with the target, QcrB, a component of the cytochrome bc1 complex.[1][8]
-
C2 and C7 Methylation: The presence of methyl groups at both the C2 and C7 positions is a common feature in highly active compounds.[1][8][16] These small alkyl groups are thought to improve the compound's metabolic stability and optimize its orientation within the binding pocket.
Quantitative SAR Data: Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides
| Compound Series | Key Structural Feature | Mtb H37Rv MIC90 (µM) | MDR/XDR Mtb Activity | Reference |
|---|---|---|---|---|
| Initial Hits | 2,7-dimethyl, C3-carboxamide | 0.4 – 1.9 | Potent (0.07 – 2.2 µM) | [1][8] |
| Optimized Leads | Bulky, lipophilic biaryl ethers at C3-amide | ≤0.006 | Potent | [15] |
| N-(2-phenoxyethyl) | Phenoxyethyl group at C3-amide | 0.069 – 0.174 | Active |[1][8] |
The data highlights a clear trend: increasing the lipophilicity and size of the substituent on the C3-carboxamide nitrogen leads to a significant enhancement in antitubercular activity.[15]
Antiviral Activity: Inhibiting Influenza RNA Polymerase
Imidazo[1,2-a]pyridines have also been investigated as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[9]
Key Insights & Causality:
-
C3-Carboxamide Scaffold: Similar to antitubercular agents, the C3-carboxamide is a key pharmacophore. The SAR studies focus on optimizing the substituents on the amide to interact with the PA-PB1 protein-protein interface of the RdRp complex.[9]
-
Linker and Substitution Patterns: The type of linker and specific substitution patterns on aromatic rings attached to the carboxamide are critical for enhancing inhibitory potency. Molecular docking studies suggest these modifications allow for key interactions with residues like LYS643 and GLN408 in the target protein.[9] Hydrophobicity has also been identified as a crucial factor for antiviral activity in other series of these compounds.[17]
Quantitative SAR Data: Anti-Influenza (H1N1) Activity
| Compound ID | Key Feature | IC50 (µM) | Target Binding (KD, µM) | Reference |
|---|---|---|---|---|
| 14 | Scaffold Hybridization | 3.00 | 1.79 | [9] |
| 19 | Scaffold Hybridization | 0.95 | 0.82 | [9] |
| 41 | Optimized Linker/Substituents | 0.29 | 4.11 |[9] |
Compound 41 was identified as a promising sub-micromolar inhibitor, demonstrating that fine-tuning the C3-substituent is key to achieving potent antiviral effects.[9]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed to be robust and reproducible.
Protocol 1: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines, offering high efficiency and broad substrate scope.[6][18][19][20]
Workflow Diagram: GBB Synthesis
Caption: General workflow for GBB multicomponent synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol), the desired aldehyde (1.1 mmol), and the isocyanide (1.0 mmol).
-
Solvent and Catalyst: Add an appropriate solvent, such as methanol (5 mL). To this suspension, add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)3, 10 mol%).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., under reflux) for the time necessary for the reaction to complete (typically monitored by Thin Layer Chromatography, 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19]
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
This protocol determines the cytotoxic effect of imidazo[1,2-a]pyridine analogs on a cancer cell line (e.g., EBC-1 for c-Met inhibitors).[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The extensive SAR data available provides a clear roadmap for medicinal chemists. For anticancer applications, efforts should focus on optimizing substituents at the C6 and C8 positions to achieve higher selectivity and overcome resistance.[13][14] In the realm of infectious diseases, particularly tuberculosis, expanding the chemical space around the C3-carboxamide moiety continues to be a fruitful strategy for generating next-generation drugs with activity against resistant pathogens.[1][8][15] The application of modern synthetic methods, such as multicomponent reactions, will continue to accelerate the exploration of this versatile and valuable scaffold.[6][18]
References
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 566-589. [Link]
-
de Souza, M. V. N., Pais, K. C., & Kaiser, C. R. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 745-750. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 566-589. [Link]
-
Wang, W., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 433-437. [Link]
-
Wang, W., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 433-437. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 566-589. [Link]
-
Zhu, H., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(7), 2476-2490. [Link]
-
Delelis, O., et al. (2004). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. European Journal of Medicinal Chemistry, 39(8), 697-705. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3046-3064. [Link]
-
Kumar, A., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Synthetic Communications, 48(10), 1184-1192. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
Liu, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. ResearchGate. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 400-404. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3237. [Link]
-
Tadigoppula, N., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
-
Popova, M. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 213-226. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
González-García, G., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1914. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]
-
Liu, J., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 6(8), 1391-1400. [Link]
-
Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(24), 4963-4968. [Link]
-
SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. ResearchGate. [Link]
-
da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. ResearchGate. [Link]
Sources
- 1. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjsocmed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the In Vivo Efficacy of 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine: A Comparative Guide for Preclinical Anti-Inflammatory Drug Discovery
This guide provides a comprehensive framework for the in vivo validation of 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine, a novel small molecule inhibitor, building upon its promising in vitro profile as a selective cyclooxygenase-2 (COX-2) inhibitor. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative analyses with the established non-steroidal anti-inflammatory drug (NSAID) Celecoxib, and a discussion of the scientific rationale behind the experimental design.
Introduction: The Promise of Selective COX-2 Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-established "drug prejudice" scaffold, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Our internal in vitro screening has identified 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine (hereafter referred to as Compound X) as a potent and selective inhibitor of COX-2, an enzyme critically involved in the inflammatory cascade and a key target for anti-inflammatory therapies.[3][4] Selective COX-2 inhibitors are designed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[5]
This guide outlines a robust in vivo strategy to validate the anti-inflammatory efficacy of Compound X, directly comparing its performance against Celecoxib, a widely used selective COX-2 inhibitor.[6][7] The primary in vivo model selected is the carrageenan-induced paw edema model in rats, a well-characterized and reproducible assay for acute inflammation.[8][9][10]
In Vivo Validation Workflow
The transition from a promising in vitro profile to a viable in vivo candidate requires a systematic and rigorous validation process. The following workflow is designed to assess the efficacy, potency, and basic pharmacokinetic properties of Compound X in a comparative manner.
Caption: A streamlined workflow for the in vivo validation of Compound X.
Part 1: Comparative In Vivo Efficacy in an Acute Inflammation Model
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory agents.[8][9][11] The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins synthesized by COX-2.[10]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220 g) are used for this study. Animals are acclimatized for at least one week under standard laboratory conditions.[3]
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water), administered orally.
-
Group 2: Compound X (low dose, e.g., 10 mg/kg), administered orally.
-
Group 3: Compound X (mid dose, e.g., 30 mg/kg), administered orally.
-
Group 4: Compound X (high dose, e.g., 100 mg/kg), administered orally.
-
Group 5: Celecoxib (positive control, e.g., 30 mg/kg), administered orally.
-
-
Procedure:
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[12][13]
-
Drug Administration: The respective compounds or vehicle are administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[8][12]
-
Edema Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[12]
-
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.51 ± 0.04 | 40.0% |
| Compound X | 30 | 0.30 ± 0.03 | 64.7% |
| Compound X | 100 | 0.22 ± 0.02 | 74.1% |
| Celecoxib | 30 | 0.38 ± 0.04 | 55.3% |
These hypothetical data suggest that Compound X exhibits a dose-dependent anti-inflammatory effect, with a potentially greater potency than Celecoxib at the same dose.
Part 2: Preliminary Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) profile of a compound is crucial for interpreting its in vivo efficacy and for designing future studies.[14] A preliminary PK study in rats will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of Compound X.
Detailed Experimental Protocol: Single-Dose Oral Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins are used.
-
Dosing: A single oral dose of Compound X (e.g., 30 mg/kg) and Celecoxib (30 mg/kg) is administered.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.[14]
Comparative Pharmacokinetic Data (Hypothetical)
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Compound X | 30 | 1250 | 2.0 | 7800 |
| Celecoxib | 30 | 980 | 2.5 | 6500 |
These hypothetical PK data suggest that Compound X may have a more favorable absorption profile compared to Celecoxib, achieving a higher peak plasma concentration and greater overall exposure.
Part 3: COX-2 Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of Compound X are hypothesized to be mediated through the inhibition of the COX-2 enzyme, which plays a pivotal role in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 2. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | MDPI [mdpi.com]
- 7. inotiv.com [inotiv.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 13. selvita.com [selvita.com]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Comprehensive Guide to Cross-Reactivity Profiling of 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "drug prejudice" status due to its presence in numerous therapeutic agents.[1] Derivatives of this versatile core have been developed as potent inhibitors of critical biological targets, including various protein kinases like FLT3, PI3K/mTOR, and CDK9.[2][3][4][5] The specific compound, 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine, represents a class of molecules with significant therapeutic potential. However, a critical challenge in the development of kinase inhibitors is ensuring selectivity. The high degree of conservation in the ATP-binding site across the human kinome means that unintended cross-reactivity is a common and significant risk, potentially leading to off-target toxicity or diminished efficacy.[6][7]
This guide provides a comprehensive, multi-tiered framework for the rigorous cross-reactivity profiling of 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine (referred to herein as "Cmpd-X"). We will move beyond simple IC50 values to build a holistic understanding of selectivity, integrating biochemical screening, cellular target engagement, and unbiased phenotypic analysis. The protocols and insights provided are designed to empower researchers to make high-confidence decisions in the drug development pipeline.
Part 1: The "Why": Establishing a Self-Validating Profiling Cascade
A robust selectivity assessment cannot rely on a single experiment. Instead, it requires a logical cascade of assays where each step validates and builds upon the last. The causality is critical: we begin with a broad, unbiased biochemical screen to identify all potential interactions. We then move into a physiological, cellular context to confirm that these interactions occur in a living system. Finally, we use phenotypic screens to understand the ultimate biological consequence of the compound's target engagement profile. This tiered approach ensures that by the end of the process, we have a self-validated, high-confidence profile of the compound's activity.
Caption: The tiered workflow for cross-reactivity profiling.
Part 2: Experimental Strategies for Comprehensive Profiling
Section 2.1: Tier 1 - Broad-Panel Biochemical Kinase Profiling
Expertise & Experience: The logical first step is to cast the widest net possible. A large-scale, competition binding assay is superior to enzymatic activity assays for an initial screen because it is not dependent on substrate or buffer conditions, providing a more uniform comparison across the kinome. We utilize the KINOMEscan® platform as our exemplar due to its extensive panel size (>480 kinases) and its robust, well-documented methodology.[8]
Trustworthiness: The assay principle is based on competition for a fixed, active-site directed ligand.[9] A test compound's ability to displace a DNA-tagged kinase from this ligand is measured by qPCR.[9][10][11] This direct measure of binding avoids confounding factors of enzyme kinetics and provides a clear, quantitative output, typically as '% of Control' or a dissociation constant (Kd).
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize Cmpd-X in 100% DMSO to a stock concentration of 10 mM. For a single-concentration screen, a 10 µM final assay concentration is standard for identifying potent off-targets.
-
Assay Execution: The test compound is combined with DNA-tagged kinases and an immobilized, active-site directed ligand.[9] The mixture is incubated to allow for binding equilibrium to be reached.
-
Quantification: After incubation, unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag. A low qPCR signal indicates strong inhibition (i.e., the test compound has displaced the kinase from the immobilized ligand).[11]
-
Data Analysis: Results are reported as '% of Control', where the DMSO vehicle represents 100% binding. A low percentage indicates strong binding of the test compound.
Data Presentation: Comparative Kinase Inhibition Profile
For context, Cmpd-X is compared against a known "dirty" inhibitor (Sunitinib) and a highly selective, hypothetical inhibitor (Cmpd-Z). Data below is exemplary.
| Target Kinase | Cmpd-X (% Ctrl @ 10µM) | Sunitinib (% Ctrl @ 10µM) | Cmpd-Z (% Ctrl @ 10µM) |
| FLT3 (Primary) | 0.5 | 1.0 | 0.2 |
| KIT | 45.0 | 0.8 | 98.0 |
| PDGFRβ | 60.0 | 1.5 | 95.0 |
| VEGFR2 | 75.0 | 2.0 | 99.0 |
| CDK9 | 5.0 | 35.0 | 92.0 |
| AURKA | 88.0 | 25.0 | 96.0 |
| p38α | 92.0 | 40.0 | 97.0 |
Data is for illustrative purposes only.
Caption: KINOMEscan® results for Cmpd-X (% Ctrl @ 10µM).
Section 2.2: Tier 2 - Cellular Target Engagement Validation
Expertise & Experience: A biochemical hit does not guarantee target engagement in a cell due to factors like membrane permeability and intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating target binding in a physiological setting.[12][13] It is a label-free method based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[14][15][16]
Trustworthiness: CETSA provides direct, physical evidence of target engagement. By heating intact cells treated with the compound and then quantifying the amount of soluble protein remaining at each temperature, we can generate a "melting curve." A shift in this curve indicates that the compound is binding to and stabilizing its target.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., MOLM-13, which overexpresses FLT3) to ~80% confluency. Treat cells with Cmpd-X (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fractions via SDS-PAGE and Western Blot using specific antibodies for the primary target (FLT3) and a suspected off-target (CDK9).
Data Presentation: CETSA Thermal Shift (ΔTm) Comparison
| Target Protein | Vehicle (DMSO) Tm | Cmpd-X (1µM) Tm | ΔTm (°C) |
| FLT3 | 50.2°C | 56.5°C | +6.3°C |
| CDK9 | 48.8°C | 51.1°C | +2.3°C |
| GAPDH (Control) | 62.1°C | 62.3°C | +0.2°C |
Data is for illustrative purposes only.
Caption: A generalized workflow for the CETSA experiment.
Section 2.3: Tier 3 - Unbiased Phenotypic Profiling
Experimental Protocol: Multiparametric Cell Health Assay
-
Plate Preparation: Seed a relevant cell line (e.g., HEK293 for general toxicity) in 384-well, imaging-compatible plates. Treat with a 10-point concentration gradient of Cmpd-X and comparator compounds.
-
Staining: After 24-48 hours, stain cells with a cocktail of fluorescent dyes targeting key cellular components (e.g., Hoechst for nuclei, TMRM for mitochondrial membrane potential, Calcein-AM for cell viability/membrane integrity).
-
Imaging & Analysis: Acquire images using an automated high-content imager. Use image analysis software to segment cells and quantify parameters like cell count, nuclear size/intensity, mitochondrial health, and cell permeability.
-
Data Interpretation: Generate dose-response curves for each parameter to determine IC50 values for specific toxicity readouts.
Data Presentation: Comparative Phenotypic Profile
| Parameter | Cmpd-X IC50 (µM) | Sunitinib IC50 (µM) | Cmpd-Z IC50 (µM) |
| Cell Count (Cytotoxicity) | 12.5 | 3.8 | > 50 |
| Nuclear Condensation (Apoptosis) | 15.8 | 5.1 | > 50 |
| Mitochondrial Potential Loss | > 50 | 4.5 | > 50 |
Data is for illustrative purposes only.
Caption: Inferring off-target effects from phenotypic data.
Part 3: Synthesis and Authoritative Conclusion
Integrating the data from our three-tiered approach provides a comprehensive cross-reactivity profile for 2-Benzodioxol-5-YL-imidazo[1,2-A]pyridine (Cmpd-X).
-
Biochemical Profile: The KINOMEscan® results identified a potent primary target, FLT3, and a significant secondary target, CDK9, with minimal activity against other kinases at 10 µM. This suggests a relatively clean profile compared to a broad-spectrum inhibitor like Sunitinib.
-
Cellular Engagement: CETSA confirmed that Cmpd-X engages both FLT3 and CDK9 in intact cells, evidenced by significant thermal shifts. The larger ΔTm for FLT3 suggests a higher affinity or occupancy for the primary target in the cellular milieu.
-
Phenotypic Outcome: The high-content imaging revealed moderate cytotoxicity at concentrations well above those required for target engagement, suggesting a favorable therapeutic window. The toxicity profile did not indicate mitochondrial dysfunction, a common liability for kinase inhibitors, further distinguishing it from Sunitinib.
Final Comparative Summary:
| Parameter | Cmpd-X | Sunitinib (Comparator) | Cmpd-Z (Ideal) |
| Primary Target | FLT3 | Multi-kinase | FLT3 |
| Key Off-Targets | CDK9 | VEGFR2, PDGFRβ, KIT, etc. | None |
| Cellular ΔTm (FLT3) | +6.3°C | +7.1°C | +8.5°C |
| Cytotoxicity IC50 | 12.5 µM | 3.8 µM | > 50 µM |
| Selectivity Profile | Selective | Multi-Targeted | Highly Selective |
References
-
PMC.
-
Journal of Chemical Information and Modeling.
-
PMC.
-
PubMed.
-
ACS Publications.
-
Benchchem.
-
LINCS Data Portal.
-
Drug Target Review.
-
LINCS Data Portal.
-
PubMed.
-
BindingDB.
-
Eurofins Discovery.
-
Sonrai Analytics.
-
Crown Bioscience.
-
IDEA Bio-Medical.
-
PMC.
-
Organic & Biomolecular Chemistry.
-
Frontiers in Pharmacology.
-
PubMed.
-
Springer.
-
News-Medical.Net.
-
PMC.
-
PubMed.
-
Drug Target Review.
-
RSC Medicinal Chemistry.
-
PMC.
-
Santa Cruz Biotechnology.
-
PMC.
-
PubMed.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. news-medical.net [news-medical.net]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sonraianalytics.com [sonraianalytics.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Automating Toxicology Studies with High-Content Screening [idea-bio.com]
Benchmarking new imidazo[1,2-a]pyridine derivatives against existing kinase inhibitors
[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (GABAergic) and emerging kinase inhibitors (e.g., for p38 MAPK, PI3K, and CDK).[1] Its planar, bicyclic heteroaromatic nature mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region via the N1 nitrogen.
This guide provides a standardized, data-driven framework for benchmarking new imidazo[1,2-a]pyridine derivatives against established kinase inhibitors. It moves beyond simple IC50 generation to include kinetic profiling, quantitative selectivity metrics (Gini coefficients), and cellular target engagement.[2]
Part 1: The Scaffold & Design Strategy
To benchmark effectively, one must understand the binding mode. The imidazo[1,2-a]pyridine core typically functions as a Type I or Type I½ ATP-competitive inhibitor.
Structural Logic
-
N1 Position: Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region backbone (e.g., Met109 in p38
). -
C3 Position: The primary vector for accessing the hydrophobic back pocket (Gatekeeper residue interaction).
-
C6/C8 Positions: Solvent-exposed regions suitable for solubilizing groups (morpholines, piperazines) to improve ADME properties without disrupting binding.
Diagram 1: Mechanism of Action & Binding Topology
The following diagram illustrates the interference of the inhibitor within the p38 MAPK signaling cascade, a common target for this scaffold.
Caption: The p38 MAPK signaling cascade. The imidazo[1,2-a]pyridine derivative acts as an ATP-competitive inhibitor at the p38 node, preventing downstream phosphorylation of MK2/ATF2.
Part 2: Biochemical Potency (The ADP-Glo Standard)
Fluorescence-based assays (FRET) are common, but for benchmarking novel derivatives, luminescent ADP detection (ADP-Glo) is superior due to its high Z' factor, resistance to compound autofluorescence, and ability to handle high ATP concentrations (
Protocol: ADP-Glo Kinase Assay
Objective: Determine IC50 values for New Derivative (Compound X) vs. Standard (e.g., SB203580 for p38 or Idelalisib for PI3K).
Reagents:
-
Kinase: Recombinant human p38
(0.2 ng/µL). -
Substrate: ATF2 peptide or MBP (Myelin Basic Protein).
-
ATP: Ultra-pure (at
concentration, typically 10-50 µM). -
Detection: Promega ADP-Glo™ Kit.
Workflow:
-
Compound Prep: Serial dilution of Compound X and Standard in DMSO (12 points, 3-fold dilution).
-
Kinase Reaction (384-well plate):
-
Add 2 µL of Kinase/Substrate mix.
-
Add 1 µL of Compound (or DMSO control).
-
Incubate 10 min (Pre-equilibrium).
-
Add 2 µL ATP to initiate. Incubate 60 min at RT.
-
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. (Stops reaction, consumes unreacted ATP).
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP
ATP Luciferase signal).[3][4] -
Read: Measure Luminescence (RLU).
Data Analysis:
Calculate Percent Inhibition:
Benchmarking Table: Potency
| Compound ID | Core Scaffold | Target ( | IC50 (nM) | Hill Slope | Residence Time (min)* |
| Standard (SB203580) | Imidazole | p38 | 45 ± 5 | 1.1 | 2.5 |
| Derivative A (New) | Imidazo[1,2-a]py | p38 | 12 ± 2 | 1.0 | 15.0 |
| Derivative B (New) | Imidazo[1,2-a]py | p38 | 250 ± 20 | 0.9 | 3.0 |
*Note: Residence time (drug-target binding duration) is often a better predictor of in vivo efficacy than thermodynamic IC50. Measured via Surface Plasmon Resonance (SPR).
Part 3: Selectivity Profiling (The Gini Coefficient)
A common failure mode for kinase inhibitors is "off-target" toxicity. Imidazo[1,2-a]pyridines can be promiscuous if not optimized.
Method: Screen the lead compound against a panel of ~50-100 representative kinases (The "Kinome Scan") at a fixed concentration (e.g., 1 µM).
The Metric: Gini Coefficient Instead of an arbitrary "Selectivity Score" (e.g., S(35) = number of kinases inhibited >35%), use the Gini Coefficient.[5] It provides a single, bias-free value ranging from 0 (non-selective) to 1 (perfectly selective).
Diagram 2: Benchmarking Workflow
Caption: The critical path for advancing a kinase inhibitor. Only potent hits (IC50 < 100nM) undergo costly selectivity profiling.
Part 4: Cellular Efficacy & Target Engagement
Enzymatic potency does not guarantee cellular activity due to membrane permeability issues.
Protocol: Western Blot Target Engagement
-
Cell Line: THP-1 (Monocytes) for p38 pathway; MCF-7 for PI3K.
-
Treatment: Pre-treat cells with Compound X (0.1, 1, 10 µM) for 1 hour.
-
Stimulation:
-
p38: Stimulate with LPS (1 µg/mL) for 30 min.
-
PI3K: Stimulate with Insulin for 15 min.
-
-
Lysis & Blotting:
-
Primary Antibody: Phospho-ATF2 (Thr71) or Phospho-AKT (Ser473).
-
Control Antibody: Total ATF2 or Total AKT (Loading control).
-
-
Quantification: Densitometry (ImageJ). Normalize Phospho/Total ratio.
Data Interpretation:
-
Cellular IC50: The concentration required to reduce phosphorylation by 50%.
-
Gap Analysis: If Enzymatic IC50 is 10nM but Cellular IC50 is 5µM, the compound likely has poor permeability or is an efflux pump substrate (P-gp).
Part 5: ADME Benchmarking
To claim a derivative is "drug-like," compare it against the standard using these rapid in vitro assays:
| Property | Assay | Target Benchmark |
| Solubility | Kinetic Solubility (PBS, pH 7.4) | > 50 µM |
| Permeability | PAMPA or Caco-2 | |
| Metabolic Stability | Liver Microsomes (Human/Mouse) | |
| Toxicity | HepG2 Cytotoxicity (ATP content) | IC50 > 50 µM |
References
-
Graczyk, P. P. (2007). "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases."[5][6][7] Journal of Medicinal Chemistry. Link
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Systems Protocol." Promega Technical Manual. Link
-
Ferreira, L. A. P., et al. (2026).[8] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[8] Link
-
Bagal, S. K., et al. (2013). "Imidazo[1,2-a]pyridines as p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Copeland, R. A. (2016). "Kinetics of drug-target residence time: implications for lead optimization." Nature Reviews Drug Discovery. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Imidazo[1,2-a]pyridine Compounds
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the IVIVC Imperative
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including sedative-hypnotics (Zolpidem), anti-inflammatory agents, and potent kinase inhibitors for oncology.[1][2][3] The journey from a promising compound identified in a high-throughput screen to a clinically viable drug is, however, a process of attrition. A primary reason for this failure is the frequent disconnect between a compound's performance in laboratory tests (in vitro) and its behavior in a whole organism (in vivo).
This guide provides researchers, scientists, and drug development professionals with a strategic framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate or potency) and a relevant in vivo response (such as plasma drug concentration or therapeutic effect).[4] Establishing a strong IVIVC is not merely a regulatory checkbox; it is a critical tool that accelerates development, optimizes formulations, and ultimately reduces the need for extensive human clinical trials.[5][6]
This document will detail the necessary experimental cascades, explain the causal logic behind protocol design, and provide methodologies to bridge the gap between the benchtop and preclinical efficacy studies for imidazo[1,2-a]pyridine compounds.
Part 1: The In Vitro Foundation - From Target to Cell
A successful IVIVC begins with a meticulously designed in vitro testing funnel. The goal is to build a comprehensive profile of the compound's activity, starting from its direct molecular target and moving into a more complex cellular environment.
Primary Target Engagement: Is the Compound Hitting its Mark?
For many imidazo[1,2-a]pyridines, the primary mechanism of action involves the inhibition of a specific enzyme, such as a protein kinase or cyclooxygenase (COX).[7][8][9] Quantifying this interaction is the first and most fundamental step.
Featured Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in a 384-well plate.
-
Prepare assay buffers containing the recombinant kinase enzyme and its specific peptide substrate.
-
Prepare the ATP solution at a concentration equal to its Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to the wells containing the diluted compound.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding the ATP solution.
-
Allow the reaction to proceed for 1 hour at room temperature. The kinase will phosphorylate its substrate by transferring a phosphate group from ATP, producing ADP.
-
-
Signal Detection (using a technology like Promega's ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the newly generated ADP back to ATP.
-
This newly synthesized ATP acts as a substrate for luciferase, producing a luminescent signal that is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to high (vehicle control, 0% inhibition) and low (no enzyme, 100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Expert Insight: The choice of ATP concentration is critical. Running the assay at the Km of ATP makes the IC50 value more sensitive to compounds that compete with ATP for the binding site, a common mechanism for imidazo[1,2-a]pyridine kinase inhibitors. This provides a more accurate reflection of the compound's potency at the molecular level.
Cellular Activity: Does Target Engagement Translate to a Functional Effect?
A compound can be a potent enzyme inhibitor but fail to work in a cell due to poor permeability, efflux by transporters, or rapid metabolism. Therefore, the next crucial step is to confirm target engagement and functional consequences in a relevant cellular model.
Featured Protocol: Western Blot for Downstream Pathway Inhibition
This protocol assesses the ability of a compound to inhibit a signaling pathway downstream of the target kinase in cancer cells.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantify the total protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a key downstream substrate of the target kinase.
-
Self-Validation Step: In parallel, probe separate blots or strip and re-probe the same blot with antibodies for the total form of the substrate and a housekeeping protein (e.g., GAPDH or β-actin). This is essential to confirm that any decrease in the phospho-signal is due to target inhibition, not a reduction in the total amount of the substrate protein or loading errors.
-
-
Detection and Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensities. Normalize the phospho-protein signal to the total protein and the loading control. Calculate the cellular IC50.
-
Part 2: The In Vivo Challenge - Pharmacokinetics and Efficacy
Positive in vitro data is only half the story. The ultimate test is whether the compound can reach its target in a living organism at a sufficient concentration and for a long enough duration to exert a therapeutic effect.
Pharmacokinetic (PK) Profiling: Can the Compound Get Where It Needs to Go?
Pharmacokinetics describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound with excellent in vitro potency but poor bioavailability or a very short half-life is unlikely to succeed.[10][11]
Workflow: Mouse Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Expert Insight: When evaluating PK data, the key is to relate it back to the in vitro cellular potency. For a compound to be effective, its plasma concentration should ideally be maintained above its cellular IC50 or IC90 for a significant portion of the dosing interval. This concept, known as "target coverage," is a cornerstone of predictive pharmacology.
In Vivo Efficacy: Does the Compound Work in a Disease Model?
The final preclinical validation involves testing the compound in an animal model that recapitulates aspects of the human disease. For an anti-inflammatory imidazo[1,2-a]pyridine, this might be a writhing test for analgesia; for an anticancer agent, a tumor xenograft model is standard.[7][8]
Workflow: Xenograft Efficacy Study
-
Model Establishment: Human tumor cells, which were shown to be sensitive to the compound in vitro, are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Mice are randomized into groups (vehicle control and one or more treatment doses). Dosing is initiated based on a schedule informed by the PK study.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Body weight is a critical indicator of compound toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, and the percentage of Tumor Growth Inhibition (TGI) is calculated. Pharmacodynamic (PD) markers (e.g., downstream protein phosphorylation) can also be assessed in the tumor tissue to confirm in vivo target engagement.
Part 3: Bridging the Divide - The IVIVC Analysis
With robust in vitro and in vivo datasets, the final step is to correlate them. This analysis reveals which compounds have a translatable profile and helps build a predictive model for future candidates.
Data Presentation: Comparative IVIVC Table
The table below presents hypothetical data for three different imidazo[1,2-a]pyridine kinase inhibitors, illustrating how to structure data for a clear IVIVC assessment.
| Compound | Target IC50 (nM) | Cellular IC50 (nM) | Mouse PK (10 mg/kg Oral) | Efficacy (10 mg/kg Oral) | IVIVC Assessment |
| IMP-A | 5 | 25 | AUC: 2500 ngh/mLCmax: 800 ng/mL (~1800 nM)Trough @ 12h: 150 ng/mL (~340 nM) | 85% TGI | Excellent Correlation: Plasma concentrations are sustained well above the cellular IC50, leading to strong in vivo efficacy. |
| IMP-B | 8 | 40 | AUC: 300 ngh/mLCmax: 100 ng/mL (~225 nM)Trough @ 12h: <5 ng/mL | 15% TGI | Poor Correlation (PK-driven): Potent in vitro activity does not translate due to poor oral exposure. The compound fails to achieve adequate target coverage. |
| IMP-C | 150 | >10,000 | AUC: 2800 ng*h/mLCmax: 950 ng/mLTrough @ 12h: 180 ng/mL | 5% TGI | Poor Correlation (Potency-driven): Excellent PK properties cannot compensate for weak intrinsic cellular potency. The compound is simply not active enough. |
Logical Framework for IVIVC
The relationship between the different stages of evaluation can be visualized as a logical progression towards establishing a meaningful correlation.
Sources
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 5. premier-research.com [premier-research.com]
- 6. wjarr.com [wjarr.com]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine proper disposal procedures
Topic: Proper Disposal Procedures for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Core Directive & Safety Profile
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine is a fused heterocyclic compound containing a methylenedioxyphenyl group.[1] Based on structural analogs and functional group analysis (imidazo[1,2-a]pyridine core fused with benzodioxole), this compound should be treated as Acute Toxic (Oral/Dermal) and a Severe Eye Irritant until specific lot-level toxicology proves otherwise.[1]
Immediate Action Required:
-
Hazard Classification: Presumed Category 3 Toxic (H301 + H311) and Aquatic Acute 3 (H402) .
-
Disposal Method: High-Temperature Incineration (Rotary Kiln) is the only acceptable final destruction method to ensure complete mineralization of the heterocyclic rings.[1]
-
Prohibited: NEVER dispose of down the drain. The benzodioxole moiety is bioactive and stable, posing environmental persistence risks.[1]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before initiating any waste transfer, establish a "Hot Zone" handling protocol.[1] The primary risk during disposal is dust inhalation (solids) or dermal absorption (solutions).
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner) | Prevents permeation.[1] The imidazo-pyridine core is lipophilic and can penetrate standard latex rapidly.[1] |
| Respiratory | N95 or P100 Respirator (if solid/powder) | Prevents inhalation of particulates.[1] Benzodioxole derivatives can be respiratory sensitizers.[1][2] |
| Body Defense | Tyvek® Lab Coat (Closed front) | Prevents contamination of street clothes.[1] Standard cotton coats are insufficient for toxic organic solids.[1] |
| Eye Protection | Chemical Splash Goggles | Mandatory.[1] Safety glasses are insufficient against fine powders or splashes of toxic solutions.[1] |
Waste Segregation & Characterization
Proper segregation is critical to prevent dangerous chemical reactions in the waste stream.[1] This compound acts as a weak base (imidazo-pyridine nitrogen) and must be isolated from strong acids and oxidizers.[1]
A. Solid Waste (Pure Compound/Desiccated)[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: "Hazardous Waste - Toxic Organic Solid."[1]
-
Constituents: List full chemical name. Do not use abbreviations like "BDI-Pyridine."[1]
-
Segregation: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates) to prevent exothermic decomposition.[1]
B. Liquid Waste (Mother Liquors/Solvents)[1]
-
Solvent Compatibility:
-
pH Check: Ensure waste stream is neutral or slightly basic.[1] Do not mix with acidic waste streams (e.g., waste generated from acid workups) without neutralization, as this can generate heat or precipitate the salt form.[1]
Operational Workflows (Visualized)
Workflow 1: Waste Segregation Decision Matrix
This logic gate ensures the compound enters the correct destruction pathway, complying with RCRA (US) and REACH (EU) standards.[1]
Figure 1: Decision matrix for segregating 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine waste based on physical state and solvent carrier.
Workflow 2: Spill Response Protocol
In the event of a spill (solid powder), dry sweeping is prohibited to prevent aerosolization of the toxic dust.
Figure 2: Step-by-step spill response focusing on dust suppression and containment.
Final Disposal & Destruction
The ultimate fate of this molecule must be thermal destruction .[1]
-
Transport: Move sealed, labeled containers to the facility's Central Accumulation Area (CAA) using a secondary container (cart with spill lip) to prevent transit spills.
-
Destruction Method: Rotary Kiln Incineration .
-
Mechanism:[3][4] The imidazo[1,2-a]pyridine ring is thermally stable and requires temperatures exceeding 1000°C for complete oxidation to NOx and CO2.[1]
-
Why not Landfill? The benzodioxole group is a known synergist (inhibits cytochrome P450 enzymes) and can bioaccumulate or potentiate the toxicity of other compounds in the environment.
-
-
Regulatory Codes (US/EU):
-
RCRA (USA): While not explicitly P-listed, it should be coded as D001 (Ignitable, if in solvent) or managed as Hazardous Waste (Toxic) based on generator knowledge.[1]
-
EWC (Europe): Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
Decontamination of Glassware
Do not wash contaminated glassware directly in the sink.[1]
-
Rinse 1: Rinse glassware with a small volume of Acetone or DMSO.[1] Collect this rinse in the Organic Solvent Waste container.
-
Rinse 2: Rinse with Ethanol. Collect in waste.
-
Wash: Only after solvent rinsing should the glassware be washed with soap and water in the sink.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9229 (1,3-Benzodioxole).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzodioxole derivatives classification.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
